molecular formula C5H6O2 B1582225 3-Methyl-2(5H)-furanone CAS No. 22122-36-7

3-Methyl-2(5H)-furanone

Cat. No.: B1582225
CAS No.: 22122-36-7
M. Wt: 98.1 g/mol
InChI Key: VGHBEMPMIVEGJP-UHFFFAOYSA-N
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Description

3-Methyl-2(5H)-furanone, a five membered conjugated lactone, is a volatile compound. Its synthesis has been reported. It is reported to be one of the predominant constituent of the flavor of pandan leaves. It is also found in Thai soy sauce, Arabica roasted coffee samples from Brazil, bio-oil from pine wood sawdust.>3-Methyl-2(5H)-furanone (3-Methylfuran-2(5H)-one) has been synthesized in highest yield (77%) by employing α -methyl-γ - butyrolactone as starting reagent.>3-Methyl-2(5H)-furanone is a natural product found in Morithamnus crassus and Achillea ageratum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2H-furan-5-one
Source PubChem
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InChI

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBEMPMIVEGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176643
Record name 2(5H)-Furanone, 3-methyl-
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22122-36-7
Record name 2(5H)-Furanone, 3-methyl-
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Record name 2(5H)-Furanone, 3-methyl-
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Record name 3-Methyl-2(5H)-furanone
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Record name 3-METHYL-2(5H)-FURANONE
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Foundational & Exploratory

The Occurrence of 3-Methyl-2(5H)-furanone in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-2(5H)-furanone is a volatile organic compound that contributes to the complex aroma profiles of various food products. Its presence is primarily a result of thermal processing, particularly through the Maillard reaction, but it has also been identified as a naturally occurring compound in certain plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, detailing its formation pathways, quantitative data, and analytical methodologies for its detection. Furthermore, it explores the biological activities of furanones, offering insights for drug development professionals.

Natural Occurrence and Formation

This compound has been identified in a range of food products, largely as a product of thermal degradation of food components. Its formation is intricately linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the desirable flavors in many cooked foods.

Key Food Sources:

  • Thermally Processed Foods: The Maillard reaction is a primary pathway for the formation of this compound in foods that undergo heating.

  • Soy Sauce: This fermented and often heat-treated condiment has been shown to contain quantifiable amounts of this compound. A study on soy sauce under different storage conditions found concentrations ranging from 236 to 337 µg/L.

  • Smoked Foods (Meat, Fish, and Cheese): this compound is associated with smoke flavor. The European Union Reference Laboratory for Processing Contaminants (EURL-PC) has established a preliminary limit of quantification (LOQ) of 10 µg/kg for this compound in meat, cheese, and fish with smoke flavor[1][2].

  • Pandan Leaves (Pandanus amaryllifolius): This plant, used for its distinct aroma in Southeast Asian cooking, is reported to contain this compound as a predominant flavor constituent.

Beyond common foodstuffs, this compound has also been identified in plant species such as Morithamnus crassus, Nicotiana tabacum (tobacco), and Achillea ageratum.

Formation Pathways

The primary route to this compound in food is the Maillard reaction. While the exact pathway to this specific compound is complex and can vary based on the precursors and reaction conditions, a general mechanism can be outlined.

Maillard_Reaction General Formation Pathway of Furanones via Maillard Reaction Reducing_Sugar Reducing Sugar (e.g., Pentoses, Hexoses) Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine + Amino Acid Amino_Acid Amino Acid Amadori_Product Amadori or Heyns Product (Ketosamine or Aldosamine) Glycosylamine->Amadori_Product Amadori/Heyns Rearrangement Deoxyosones 1-, 3-, or 4-Deoxyosones Amadori_Product->Deoxyosones Enolization & Elimination Furanone_Precursors Dicarbonyl Intermediates & Other Sugar Fragments Deoxyosones->Furanone_Precursors Dehydration, Fragmentation, & Strecker Degradation Furanones Furanones (including this compound) Furanone_Precursors->Furanones Cyclization & Dehydration Melanoidins Melanoidins (Brown Pigments) Furanone_Precursors->Melanoidins

Figure 1: General Formation Pathway of Furanones via Maillard Reaction

Quantitative Data

Quantitative analysis of this compound is challenging due to its volatility and the complexity of food matrices. The available data is summarized in the table below.

Food MatrixConcentration RangeMethodReference
Soy Sauce236 - 337 µg/LGC-MS--INVALID-LINK--
Smoked Meat, Fish, CheeseLOQ: 10 µg/kgGC-MS/MSEURL-PC[1][2]

LOQ: Limit of Quantification

Experimental Protocols

The analysis of this compound in food matrices typically involves gas chromatography-mass spectrometry (GC-MS) due to the volatile nature of the compound. Sample preparation is critical to isolate the analyte from the complex food matrix.

QuEChERS-based Extraction and GC-MS/MS Analysis for Smoked Foods

This protocol is adapted from the method described by the EU Reference Laboratory for Processing Contaminants (EURL-PC) for the determination of 2(5H)-furanone and this compound in meat, cheese, and fish[1][2].

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the food product. b. Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube. c. Add two ceramic boiling chips, 10 mL of deionized water, and 10 mL of acetonitrile. d. Shake vigorously for 10 minutes. e. Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂HCitrate sesquihydrate. f. Shake for another 10 minutes. g. Centrifuge at 2500 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Add 4 mL of water to a 15 mL EMR-Lipid dSPE tube. b. Add a 4 mL aliquot of the supernatant from the extraction step. c. Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes. d. Transfer the supernatant to a 15 mL EMR-Lipid Polish tube. e. Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

3. GC-MS/MS Analysis: a. Transfer the final extract into a GC vial. b. Instrumentation: GC-MS/MS system. c. Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm). d. Carrier Gas: Helium at a flow of 0.9 mL/min. e. Injection: 1 µL splitless injection at 260°C for 1 minute. f. Oven Program: 50°C for 2 min, then ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min. g. MS/MS Parameters: Use multiple reaction monitoring (MRM) for quantification and qualification. For this compound (precursor ion m/z 98), monitor transitions to product ions m/z 69 and 41.1.

GCMS_Workflow Analytical Workflow for this compound in Smoked Foods Homogenization Sample Homogenization (Meat, Fish, or Cheese) Extraction QuEChERS Extraction (Acetonitrile/Water + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (EMR-Lipid) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis GC-MS/MS Analysis (MRM Mode) Centrifugation2->Analysis Final Extract Quantification Data Analysis & Quantification Analysis->Quantification

Figure 2: Analytical Workflow for this compound in Smoked Foods

Biological Activity and Implications for Drug Development

While this compound itself is primarily studied in the context of food flavor, the broader class of furanones exhibits a range of biological activities that are of interest to drug development professionals.

Antimicrobial and Quorum Sensing Inhibition

Certain furanone derivatives, particularly halogenated furanones produced by the red alga Delisea pulchra, are potent inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By interfering with QS, these furanones can act as anti-virulence agents, reducing the pathogenicity of bacteria without exerting selective pressure that leads to antibiotic resistance.

The mechanism of QS inhibition by furanones often involves competition with the native signaling molecules, N-acylhomoserine lactones (AHLs), for binding to their cognate LuxR-type transcriptional regulators. This prevents the activation of QS-controlled genes.

Quorum_Sensing_Inhibition Mechanism of Quorum Sensing Inhibition by Furanones cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) LuxR LuxR-type Receptor AHL->LuxR Binds to AHL_LuxR AHL-LuxR Complex DNA DNA AHL_LuxR->DNA Binds to Promoter Virulence_Genes Virulence Genes DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors Translation Furanone Furanone Derivative (e.g., Halogenated Furanone) Furanone->LuxR Competitively Binds Inhibition->AHL_LuxR Blocks Formation

References

The Elusive Pathway: An In-depth Technical Guide to the Biosynthesis of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a crucial chemical moiety, notably forming the D-ring of strigolactones, a class of phytohormones that regulate plant development and symbiotic interactions in the rhizosphere. Understanding its biosynthetic pathway is of significant interest for agricultural applications and potentially for drug development, given the diverse biological activities of furanone-containing compounds. However, the direct biosynthetic pathway of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge, including a proposed biosynthetic pathway for its incorporation into strigolactones. Due to the limited specific data, this guide also presents a detailed analysis of the well-elucidated biosynthesis of a structurally related and commercially important furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), as a model system. This analogous pathway offers a robust framework for researchers investigating the biosynthesis of this compound and other furanone derivatives.

Proposed Biosynthesis of the Strigolactone D-Ring: this compound

While the complete enzymatic cascade for the formation of the this compound moiety (the D-ring) of strigolactones is yet to be fully elucidated, a plausible biosynthetic pathway has been proposed. This proposed pathway highlights key chemical transformations that likely occur in planta.

The proposed biosynthesis of the D-ring fragment of strigolactones is hypothesized to start from simpler precursor molecules and involve a series of enzymatic reactions, including condensation and cyclization, to form the characteristic furanone ring.

G cluster_proposed Proposed Biosynthesis of this compound (Strigolactone D-Ring) Precursors Precursors Intermediate1 Key Intermediate Precursors->Intermediate1 Enzymatic Steps (e.g., Condensation) Furanone This compound Intermediate1->Furanone Cyclization & Dehydration Strigolactone Incorporation into Strigolactone Furanone->Strigolactone Attachment to ABC-ring precursor

Proposed biosynthetic pathway of the strigolactone D-ring.

A Model System: The Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

The biosynthesis of HDMF, a key flavor compound in fruits like strawberries, has been extensively studied and provides a valuable model for understanding furanone formation in biological systems.

The pathway begins with a sugar phosphate (B84403) from primary metabolism, D-fructose-1,6-diphosphate, which is converted through a series of enzymatic steps to a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final step involves the reduction of HMMF to HDMF by an enone oxidoreductase.

G cluster_hdmf Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) FDP D-Fructose-1,6-diphosphate HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) FDP->HMMF Multiple Enzymatic Steps HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) HMMF->HDMF Enzyme Enone Oxidoreductase (FaEO in strawberry) Enzyme->HMMF

Biosynthesis pathway of HDMF, a model for furanone formation.
Quantitative Data

Quantitative studies on the HDMF biosynthetic pathway have provided valuable insights into precursor efficiency and enzyme kinetics.

ParameterValueOrganism/SystemReference
Precursor Incorporation into Furanones
1-³H-D-glucose0.032%Strawberry fruit[1]
U-¹⁴C-D-glucose0.035%Strawberry fruit[1]
U-¹⁴C-D-glucose-6-phosphate0.147%Strawberry fruit[1]
U-¹⁴C-D-fructose0.202%Strawberry fruit[1]
U-¹⁴C-D-fructose-1,6-diphosphate0.289%Strawberry fruit[1]
Enzyme Kinetics (FaEO from Strawberry)
Substrate: HMMFKm = 55 ± 5 µMRecombinant E. coli[2]
kcat = 1.2 ± 0.1 s⁻¹Recombinant E. coli[2]
Cofactor: NADPHKm = 20 ± 2 µMRecombinant E. coli[2]
Experimental Protocols

Detailed methodologies are crucial for the study of furanone biosynthetic pathways. Below are protocols for two key experimental approaches used to elucidate the HDMF pathway.

Objective: To determine if a specific molecule (e.g., D-fructose-1,6-diphosphate) is a precursor for the biosynthesis of a furanone.

Materials:

  • Biological system capable of furanone synthesis (e.g., strawberry fruit tissue)

  • Isotopically labeled precursor (e.g., ¹³C-labeled D-fructose-1,6-diphosphate)

  • Incubation buffer (e.g., phosphate buffer, pH 7.0)

  • Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of Labeled Precursor: Prepare a stock solution of the ¹³C-labeled precursor in the incubation buffer.

  • Incubation: Introduce the biological material to the incubation buffer containing the labeled precursor. A control incubation with an unlabeled precursor should be run in parallel.

  • Metabolism: Incubate under conditions that promote active metabolism (e.g., specific temperature and light conditions) for a defined period.

  • Extraction: At the end of the incubation period, quench the metabolic activity (e.g., by flash-freezing in liquid nitrogen) and extract the metabolites using an appropriate organic solvent.

  • Analysis: Analyze the extract using LC-MS or GC-MS to identify and quantify the furanone of interest. Compare the mass spectrum of the furanone from the labeled experiment with that from the unlabeled control to detect the incorporation of the isotopic label.

G cluster_workflow Experimental Workflow for Isotopic Labeling start Prepare ¹³C-labeled precursor solution incubate Incubate biological system with precursor start->incubate extract Extract metabolites incubate->extract analyze Analyze by LC-MS/GC-MS extract->analyze end Determine isotopic incorporation analyze->end

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2(5H)-furanone, a versatile five-membered conjugated lactone.[1][2] This compound is a known volatile component in various natural sources, including pandan leaves, Thai soy sauce, and roasted coffee.[1][2] Its utility extends to being a building block in the synthesis of strigol (B1235375) analogues and its potential applications in biochemical and drug synthesis research due to observed antibacterial activity.[3][4] This document outlines detailed synthetic methodologies and characterization protocols to assist researchers in its preparation and analysis.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Synthesis from 2(5H)-Furanone via Methylation

A common approach involves the methylation of 2(5H)-furanone. This multi-step synthesis begins with the preparation of the furanone precursor from furfural, followed by the introduction of a methyl group at the 3-position.

The overall transformation can be summarized as follows:

Synthesis_from_Furfural Furfural Furfural Furanone 2(5H)-Furanone Furfural->Furanone Performic acid oxidation (H2O2, HCOOH) Intermediate Furyl tetramethyldiamidophosphate Furanone->Intermediate 1. POCl3, Ethyldiisopropylamine 2. Dimethylamine Product This compound Intermediate->Product 1. n-Butyllithium 2. Methyl iodide 3. Acid hydrolysis

Caption: Synthesis of this compound starting from furfural.

A key step in this pathway is the directed methylation of a furanone derivative.[5] The process involves the conversion of 2(5H)-furanone into a more reactive intermediate, furyl tetramethyldiamidophosphate, which is then deprotonated and subsequently methylated.[5]

Synthesis from α-Methyl-γ-butyrolactone via Bromination and Dehydrobromination

An alternative and efficient synthesis starts from the commercially available α-methyl-γ-butyrolactone. This method involves a two-step process of bromination followed by dehydrobromination to introduce the double bond.[6]

Synthesis_from_Lactone Start α-Methyl-γ-butyrolactone Bromo_Intermediate 3-Bromo-3-methyl-dihydro-2(3H)-furanone Start->Bromo_Intermediate Bromination (Br2, Red Phosphorus) Product This compound Bromo_Intermediate->Product Dehydrobromination (LiBr, Li2CO3, THF)

Caption: Synthesis of this compound from α-methyl-γ-butyrolactone.

This procedure is advantageous due to the accessibility of the starting material and the straightforward reaction conditions, providing good overall yields.[6]

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and physical methods.

Physical Properties

The compound is a liquid at room temperature with a characteristic boiling point and density.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure of this compound. The expected data from various techniques are summarized below.

PropertyValue
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol [7]
Boiling Point 97-99 °C at 20 mmHg[1]
Density 1.13 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.467[1]
¹H NMR (400 MHz, CDCl₃) Anticipated peaks:
δ ~1.9 (s, 3H, CH₃)
δ ~4.7 (s, 2H, CH₂)
δ ~7.0 (s, 1H, =CH)
¹³C NMR Anticipated peaks:
C=O, C=C, CH₂, CH₃ carbons
IR (liquid film) Anticipated peaks:
~1750 cm⁻¹ (C=O, lactone)
~1650 cm⁻¹ (C=C)
Mass Spectrometry (EI) m/z 98 (M⁺)[6]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: From α-Methyl-γ-butyrolactone[6]

Step 1: Bromination of α-Methyl-γ-butyrolactone

  • To a 200 mL two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 5.8 g (58 mmol) of α-methyl-γ-butyrolactone and a catalytic amount of red phosphorus.

  • Heat the mixture to 100°C and add 14.8 g (93 mmol) of bromine dropwise over 1 hour.

  • After the addition is complete, continue heating at 100°C for an additional 18 hours.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous layer with three 30 mL portions of diethyl ether.

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-bromo-3-methyl-dihydro-2(3H)-furanone.

Step 2: Dehydrobromination

  • In a 100 mL round-bottom flask, suspend 5.0 g (28 mmol) of the bromo lactone from the previous step in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Add 3.6 g (41 mmol) of lithium bromide and 3.1 g (42 mmol) of lithium carbonate to the suspension.

  • Reflux the mixture with vigorous stirring for 20 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the salts with THF and combine the filtrates.

  • Remove the solvent under reduced pressure and purify the residue by distillation to obtain this compound.

Characterization Workflow

The following workflow outlines the typical procedure for the characterization of the synthesized product.

Characterization_Workflow Start Synthesized Product Purification Purification (e.g., Distillation) Start->Purification Physical_Char Physical Characterization (Boiling Point, Refractive Index) Purification->Physical_Char NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy Purification->IR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis Data_Analysis Data Analysis and Structure Confirmation NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: General workflow for the characterization of this compound.

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a diluted solution of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Record the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical. It is a combustible liquid with a flash point of 93.4 °C. All handling should be performed in a well-ventilated fume hood.

References

Spectroscopic Analysis of 3-Methyl-2(5H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2(5H)-furanone (CAS: 22122-36-7), a valuable chemical intermediate and building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and logical workflow visualizations are included to support researchers in their analytical endeavors.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are compiled from various spectral databases and literature sources, providing a consolidated reference.

Table 1: ¹H NMR Spectroscopic Data
  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.01m1HH-4 (vinylic)
~4.75m2HH-5 (CH₂)
~1.92m3HH-6 (CH₃)

Note: The multiplicity of each signal is complex due to small coupling constants. The assignments are based on standard chemical shift predictions and spectral interpretation.

Table 2: ¹³C NMR Spectroscopic Data
  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
174.1C-2 (C=O, ester)
149.5C-4 (vinylic)
134.8C-3 (vinylic)
71.3C-5 (CH₂)
10.1C-6 (CH₃)
Table 3: Infrared (IR) Spectroscopic Data
  • Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2920MediumC-H (sp³) Stretch
~1740StrongC=O Stretch (α,β-unsaturated ester/lactone)
~1650MediumC=C Stretch
~1150StrongC-O Stretch (ester)
Table 4: Mass Spectrometry (MS) Data
  • Technique: Electron Ionization (EI)

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
98~40%[M]⁺ (Molecular Ion)
69~100%[M - CHO]⁺
41~85%[C₃H₅]⁺
39~55%[C₃H₃]⁺

Visualization of Analytical Processes

To elucidate the relationships between experimental procedures and data interpretation, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Obtain Liquid Sample (this compound) p2 Prepare Solution (e.g., dissolve in CDCl₃ for NMR) p1->p2 acq2 IR Spectroscopy p1->acq2 acq3 Mass Spectrometry p1->acq3 acq1 NMR Spectroscopy p2->acq1 proc1 Process Raw Data (Fourier Transform, Baseline Correction) acq1->proc1 acq2->proc1 acq3->proc1 proc2 Peak Picking & Integration proc1->proc2 proc3 Assign Signals to Molecular Structure proc2->proc3 proc4 Correlate Data from all techniques proc3->proc4 conclusion conclusion proc4->conclusion Structure Confirmation

General workflow for spectroscopic analysis of a chemical sample.

Correlation of this compound structure with key spectroscopic signals.

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution analytical instrumentation. The following sections outline the general methodologies for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H or ¹³C NMR spectrum is obtained by dissolving a small quantity of the analyte in a deuterated solvent, which provides a lock signal for the spectrometer and minimizes solvent interference.

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). Key steps include:

    • Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized across the sample to ensure high resolution and sharp peaks.

    • Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically applied to produce a spectrum of singlets.

  • Data Processing: The raw FID data is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid sample without extensive preparation.

  • Sample Preparation: One to two drops of neat (undiluted) this compound are placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

    • The sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound, providing both separation and structural information.[1]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

  • Data Acquisition:

    • A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

    • As this compound elutes from the column, it enters the MS ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The software generates a mass spectrum, which is a plot of ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that is used for structural elucidation and identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center.[1][2][3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Methyl-2(5H)-furanone

Introduction

This compound, also known as α-Methyl-γ-crotonolactone, is a five-membered conjugated lactone that belongs to the butenolide class of organic compounds.[1][2] It is a volatile compound found naturally in various sources, including pandan leaves, Thai soy sauce, and roasted coffee.[1][2] This molecule serves as a crucial synthon and a model compound in diverse areas of chemical research, from flavor chemistry to the synthesis of complex natural products like strigolactones, which are germination stimulants for parasitic weeds.[3][4] Its structural features—an α,β-unsaturated ester, a chiral center, and multiple reactive sites—confer upon it a unique profile of chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow liquid with a distinct sweet, caramel-like odor.[5] Its core physical and chemical properties are summarized below for quick reference.

PropertyValueReference(s)
Molecular Formula C₅H₆O₂[6][7]
Molecular Weight 98.10 g/mol [6][7]
CAS Number 22122-36-7[6][7]
Appearance Colorless to light orange/yellow clear liquid[5]
Boiling Point 97-99 °C at 20 mmHg[1][7]
Density 1.13 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.467[1][7]
Flash Point 93.4 °C (200.1 °F) - closed cup[7][8]
Solubility Soluble in water and ethanol[5][8]
Synonyms 4-methyl-2H-furan-5-one, α-Methyl-γ-crotonolactone, 2-Methyl-2-butenolide, 2-Methylbut-2-en-4-olide[6][7][9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key spectral data are available from various sources.

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[6][10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is well-documented, providing fragmentation patterns crucial for identification.[6][11] The molecule is also used as a model compound to study the fragmentation mechanisms of five-membered lactones by electrospray ionization tandem mass spectrometry.[2][12]

  • Infrared (IR) Spectroscopy: ATR-IR spectra show characteristic absorption bands for the carbonyl group (C=O) of the lactone and the carbon-carbon double bond (C=C).[6][10]

  • Raman Spectroscopy: Raman spectra provide complementary vibrational information for the molecule.[6][10]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by the presence of the α,β-unsaturated lactone system. This arrangement creates two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition (Michael Reaction)

The conjugated double bond is activated towards nucleophilic attack at the C4 position (β-position). This 1,4-conjugate addition, or Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. This reactivity is crucial for the biological activity of many furanones, where nucleophilic residues of proteins (e.g., cysteine, lysine) can react, leading to covalent modification and inhibition of function.

Reactions at the Carbonyl Group

The lactone (cyclic ester) functionality can undergo nucleophilic acyl substitution. This includes:

  • Hydrolysis: Under acidic or basic conditions, the lactone ring can be opened to yield the corresponding 4-hydroxy-2-methyl-2-butenoic acid.

  • Aminolysis: Reaction with amines can open the lactone ring to form amides.

Oxidation

The atmospheric oxidation of methyl-substituted furans, initiated by hydroxyl radicals, has been studied.[13] The reaction typically starts with OH addition to the double bond, which can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds, or ring-retaining products like 5-hydroxy-2-furanone derivatives.[13]

Use as a Synthetic Intermediate

This compound is a key building block in the synthesis of strigolactones, a class of plant hormones.[3][4] Its structure represents the essential D-ring of these natural products.[3] Various synthetic strategies have been developed to introduce this furanone moiety into more complex molecular frameworks.

Synthesis_Workflow Workflow: Synthesis via Ring-Closing Metathesis start Start dissolve Dissolve Allyl Methacrylate in Toluene start->dissolve add_catalyst Add Grubbs-Hoveyda II Catalyst (5 mol%) dissolve->add_catalyst heat Heat Mixture at 70°C for 18h add_catalyst->heat chromatography Purify via Silica Gel Column Chromatography heat->chromatography product This compound (Yield: ~91%) chromatography->product Quorum_Sensing_Inhibition Mechanism: Furanone Interference with Quorum Sensing cluster_bacteria Gram-Negative Bacterium AHL_synth AHL Synthase AHL AHL Signal (Signaling Molecule) AHL_synth->AHL produces Receptor AHL Receptor (Transcriptional Regulator) AHL->Receptor binds & activates Virulence Virulence & Biofilm Genes Receptor->Virulence activates Inhibition INHIBITION Expression Gene Expression Virulence->Expression Furanone This compound (AHL Mimic) Furanone->Receptor Inhibition->Virulence

References

3-Methyl-2(5H)-furanone CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone (CAS No: 22122-36-7) is a volatile, five-membered conjugated lactone that has garnered significant interest in various scientific fields.[1] Naturally occurring in substances like pandan leaves, Thai soy sauce, and roasted coffee, its applications extend from being a flavoring agent to a valuable building block in the synthesis of complex molecules like strigol (B1235375) analogs.[1][2] Of particular interest to the drug development community is its role as a scaffold for novel therapeutic agents, with the broader class of 2(5H)-furanone derivatives exhibiting a range of biological activities, including antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Properties

This compound, also known as α-Methyl-γ-crotonolactone or 2-Methyl-2-butenolide, is a chiral molecule with the chemical formula C₅H₆O₂.[2] Its fundamental properties are summarized below.

Chemical Structure:

  • SMILES: CC1=CCOC1=O

  • InChI: InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 22122-36-7
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance Liquid
Density 1.13 g/mL at 25 °C
Boiling Point 97-99 °C at 20 mmHg
Refractive Index (n20/D) 1.467
Flash Point 93.4 °C (Closed Cup)

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)MultiplicityAssignmentReference(s)
~7.26SingletH-4 (vinylic)[3]
~4.80SingletH-5 (methylene)[3]
~1.93SingletH-6 (methyl)[3]
Table 3: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)Assignment
~174C-2 (carbonyl)
~145C-4 (vinylic)
~135C-3 (vinylic)
~70C-5 (methylene)
~10C-6 (methyl)
Note: These are typical chemical shift values for 2(5H)-furanone scaffolds and may vary slightly.
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~1755-1787C=O stretch (lactone)
~1600C=C stretch (aromatic ring)
Note: These are characteristic absorption bands for 2(5H)-furanone derivatives.[4]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. A high-yield (77%) method starting from commercially available α-methyl-γ-butyrolactone has been described by Cruz-Almanza and Padilla Higareda.[1] Another well-documented procedure is provided in Organic Syntheses.

Synthesis via Lithiation of a Furyl Phosphorodiamidate (Nasman, J. H. Org. Synth. 1989, 68, 162)

This method involves the methylation of a lithiated furan (B31954) derivative followed by hydrolysis.

Experimental Protocol:

  • Preparation of Furyl Tetramethyldiamidophosphate: 2(5H)-Furanone is reacted with phosphoryl chloride and ethyldiisopropylamine, followed by treatment with dimethylamine (B145610) to produce the diamidophosphate (B1260613) intermediate.

  • Lithiation and Methylation: The furyl tetramethyldiamidophosphate (50 mmol) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 90 mL) and cooled to -75°C. A 2.51 M hexane (B92381) solution of butyllithium (B86547) (55 mmol) is added at a rate that maintains the temperature below -60°C.[5]

  • After chilling for 10 minutes, methyl iodide (63 mmol) in THF (20 mL) is added, keeping the temperature below -55°C.[5]

  • Hydrolysis and Workup: The reaction mixture is stirred for several hours and then quenched by the addition of formic acid. The mixture is partitioned between ethyl acetate (B1210297) and a sodium chloride-sodium carbonate solution.

  • The organic phase is washed, dried over magnesium sulfate, and the solvent is removed via evaporation.

  • Purification: The crude product is purified by distillation to yield this compound (64% yield), with a boiling point of 97–101°C at 19 mm Hg.[5]

G Synthesis Workflow of this compound cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis & Purification A 2(5H)-Furanone B Furyl Tetramethyldiamidophosphate A->B POCl₃, EtN(iPr)₂, (CH₃)₂NH C Lithiated Intermediate B->C n-BuLi, THF, -75°C D Methylated Intermediate C->D CH₃I E This compound D->E Formic Acid, Workup, Distillation G Mechanism of Quorum Sensing Inhibition by Furanones cluster_0 Normal Quorum Sensing cluster_1 Inhibition by Furanone AHL AHL Signal (Autoinducer) LuxR_unbound Unstable LuxR Protein AHL->LuxR_unbound Binds & Stabilizes LuxR_stable Stable LuxR-AHL Complex Virulence_Genes Virulence & Biofilm Gene Expression LuxR_stable->Virulence_Genes Activates Furanone Furanone Derivative LuxR_unbound2 Unstable LuxR Protein Furanone->LuxR_unbound2 Promotes Degradation Degradation Proteolytic Degradation LuxR_unbound2->Degradation No_Virulence Inhibition of Virulence & Biofilm

References

An In-depth Technical Guide to 3-Methyl-2(5H)-furanone: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone, a volatile organic compound, is a significant contributor to the aroma of a wide array of fruits and heated foodstuffs. Its discovery and subsequent study have unveiled a fascinating history of chemical synthesis and a growing understanding of its biological significance, particularly in the realm of microbial communication. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its role as a quorum sensing inhibitor.

Discovery and History

The history of this compound is intertwined with the broader exploration of furanone compounds and their role as flavor constituents. While an exact timeline of its initial discovery is not definitively documented in a single source, its identification can be traced back to the analysis of natural products and the development of synthetic organic chemistry.

Early research into the chemical composition of fruits and other natural sources laid the groundwork for the identification of numerous volatile compounds, including furanones. It is reported to be a predominant constituent of the flavor of pandan leaves and is also found in Thai soy sauce, Arabica roasted coffee samples, and bio-oil from pine wood sawdust[1].

The synthesis of this compound has been a subject of interest for organic chemists, with various methods developed over the years. An early and notable synthesis involved the bromination and dehydrobromination of 3-methyl-2,3-dihydro-2(3H)-furanone[2]. Subsequent synthetic strategies have focused on improving efficiency and yield, utilizing different starting materials and catalytic systems. A significant advancement was the one-step synthesis via ring-closing metathesis of allyl methacrylate (B99206) using a Grubbs catalyst, which provides the furanone in good yield[2]. Another established method involves the oxidation of furfural (B47365) with performic acid, followed by methylation[3].

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, caramel-like odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₆O₂[4]
Molecular Weight 98.10 g/mol [5]
CAS Number 22122-36-7[4]
Appearance Colorless to pale yellow liquidChemicalBook
Boiling Point 97-99 °C at 20 mmHg[1]
Density 1.13 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.467[1]
Solubility Soluble in water and ethanolThe Good Scents Company
InChI Key VGHBEMPMIVEGJP-UHFFFAOYSA-N[4]

Natural Occurrence

This compound is a naturally occurring compound that has been identified in a variety of plants and food products. Its presence contributes significantly to their characteristic aromas.

Natural SourceReported Presence
Strawberries
Raspberries
Pineapple
Pandan LeavesPredominant constituent
Thai Soy Sauce
Roasted Coffee (Arabica)
Morithamnus crassus✓[6]
Nicotiana tabacum (Tobacco)✓[6]
Achillea ageratum✓[6]

Quantitative data on the concentration of this compound in various fruits is not extensively compiled in a single source, as it can vary significantly based on cultivar, ripeness, and processing conditions. However, the related and well-studied compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), has been found in strawberries at concentrations that can reach up to 37 µg/g during ripening[7].

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. The following sections provide detailed methodologies for two key approaches.

Synthesis from Furfural

This method, based on the procedure described in Organic Syntheses, involves the oxidation of furfural to 2(5H)-furanone, followed by a methylation step[3].

Step 1: Synthesis of 2(5H)-Furanone

  • Reaction Setup: In a 6-L, three-necked, round-bottomed flask equipped with two condensers, a dropping funnel, and a magnetic stirring bar, charge 480 g (5 mol) of furfural and 2.0 L of methylene (B1212753) chloride.

  • Reagent Addition: Add 200 g of sodium sulfate (B86663) and 150 g of N,N-dimethylethanolamine in one portion each. Immediately follow with the careful addition of 460 g of formic acid in portions over 2 minutes. Then, add 100 mL of 30% hydrogen peroxide in one portion.

  • Reaction Execution: Stir the mixture vigorously. After approximately 5 minutes, the mixture will begin to reflux. Add another 800 mL of 30% hydrogen peroxide dropwise over 9 hours while continuing to stir. Once the addition is complete, continue vigorous stirring as long as the mixture refluxes, and then stir gently overnight.

  • Work-up: Separate the organic phase. Extract the aqueous phase with 200 mL of methylene chloride. Wash the combined organic phases with two 150-mL portions of saturated sodium bisulfite solution and dry over magnesium sulfate and sodium sulfate.

  • Purification: After a negative peroxide test, remove the solvent under reduced pressure. Fractionally distill the crude product through a 30-cm Vigreux column, collecting the fraction boiling at 85–86 °C (13 mm) to yield 2(5H)-furanone.

Step 2: Synthesis of this compound

  • Formation of the Furyl Diamidophosphate: To a solution of furyl tetramethyldiamidophosphate (derived from 2(5H)-furanone) in tetrahydrofuran (B95107) (THF) at -75 °C, add a solution of butyllithium (B86547) in hexane (B92381) at a rate that maintains the temperature below -60 °C.

  • Methylation: After chilling the mixture to -75 °C for 10 minutes, add methyl iodide in THF via syringe, ensuring the temperature does not exceed -55 °C.

  • Hydrolysis: Raise the temperature to 0 °C and concentrate the mixture. Add water and ethyl acetate (B1210297), separate the phases, and extract the aqueous phase with ethyl acetate. The combined organic phases are washed with brine and dried.

  • Final Conversion: Treat the crude 2-(3-methylfuryl) tetramethyldiamidophosphate with 98–100% formic acid at 25 °C until bubbling ceases.

  • Purification: Remove excess formic acid, add ethyl acetate and a sodium chloride–sodium carbonate solution. Wash the organic phase, dry over magnesium sulfate, remove the solvent, and distill the residue to obtain this compound (bp 97–101 °C at 19 mm)[3].

Synthesis via Ring-Closing Metathesis

This efficient one-step synthesis utilizes a Grubbs catalyst to cyclize allyl methacrylate[2].

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve allyl methacrylate (1.58 mmol) in toluene (B28343) (5 mL).

  • Catalyst Addition: Add Grubbs–Hoveyda-II catalyst (5 mol%).

  • Reaction Execution: Heat the reaction mixture at 70 °C for 18 hours.

  • Purification: After the reaction is complete, directly chromatograph the reaction mixture on a silica (B1680970) gel column (EtOAc–n-pentane, 1:3) to yield this compound (91% yield). Note: Due to the volatility of the product, toluene should not be removed prior to chromatography.

Biological Activity and Signaling Pathways

Furanones, as a class of compounds, have garnered significant interest for their ability to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). This disruption of QS can inhibit biofilm formation and reduce the virulence of pathogenic bacteria, making furanones attractive candidates for the development of novel antimicrobial agents.

Quorum Sensing Inhibition

The primary mechanism by which furanones inhibit quorum sensing in many Gram-negative bacteria is through their structural similarity to N-acylhomoserine lactones (AHLs), which are common signaling molecules. Furanones can act as competitive inhibitors, binding to the LuxR-type transcriptional regulators and preventing the binding of the native AHLs. This interaction can lead to the destabilization and accelerated degradation of the LuxR-type proteins, thereby disrupting the entire QS cascade[8][9].

Quorum_Sensing_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_inhibition Inhibition by this compound AHL N-Acylhomoserine Lactone (AHL) LuxR LuxR-type Receptor AHL->LuxR Binding AHL_LuxR AHL-LuxR Complex AHL->AHL_LuxR Furanone This compound LuxI LuxI-type Synthase LuxI->AHL Synthesis LuxR->AHL_LuxR Degradation LuxR Degradation LuxR->Degradation DNA Promoter DNA (lux box) AHL_LuxR->DNA Binding Virulence Virulence Factor Expression DNA->Virulence Activation Furanone->LuxR

AHL-mediated quorum sensing and its inhibition by this compound.
Experimental Workflow for Assessing QS Inhibition

A common workflow to evaluate the quorum sensing inhibitory activity of a compound like this compound involves using a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

QS_Inhibition_Workflow start Start culture Culture C. violaceum reporter strain start->culture inducer Add AHL inducer culture->inducer compound Add this compound (test concentrations) inducer->compound incubate Incubate compound->incubate measure Measure violacein (B1683560) production (e.g., spectrophotometrically) incubate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Experimental workflow for evaluating quorum sensing inhibition.

While the general mechanism of QS inhibition by furanones is understood, the specific interactions and downstream effects of this compound on various bacterial signaling pathways are still an active area of research. Studies on other furanone derivatives have shown that they can also impact other cellular processes, and it is plausible that this compound may have multifaceted biological activities yet to be fully elucidated.

Conclusion

This compound, from its origins as a key flavor component in nature to its synthesis in the laboratory, represents a molecule of significant interest to both the food and pharmaceutical industries. Its well-characterized physicochemical properties and established synthetic routes provide a solid foundation for its application. Furthermore, its potential as a quorum sensing inhibitor opens up exciting avenues for the development of novel anti-infective therapies. Continued research into the precise molecular mechanisms of its biological activity will be crucial in fully realizing the therapeutic potential of this versatile furanone.

References

Solubility Profile of 3-Methyl-2(5H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone (CAS No. 22122-36-7) is a heterocyclic organic compound with applications in the flavor and fragrance industry and as a potential building block in organic synthesis. A thorough understanding of its solubility in various solvents is crucial for its application in drug development, formulation, and chemical manufacturing processes. This technical guide provides a summary of the available solubility information for this compound and presents a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 97-99 °C at 20 mmHg
Density 1.13 g/mL at 25 °C

Solubility Data

Qualitative Solubility:

  • This compound is reported to be soluble in water and ethanol.

Quantitative Solubility (Estimated):

The following table summarizes the available estimated solubility data. It is important to note that this value is calculated and not experimentally determined.

SolventTemperature (°C)Solubility (mg/L)Method
Water251.124 x 10⁵Estimated

Experimental Protocols

Given the limited availability of quantitative solubility data, this section provides a detailed, adaptable protocol for the experimental determination of the solubility of this compound using the gravimetric method. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a calibrated analytical balance and a temperature-controlled environment.

Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a solvent of interest at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Vials with screw caps (B75204) or other suitable sealed containers

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure the solution is saturated.

    • Place the sealed vial in a constant temperature shaker bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the minimum time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute. Alternatively, a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) can be used.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The solubility is then calculated as the mass of the dissolved solute per volume of the solvent.

Alternative Analytical Finishes:

For more volatile solvents or for cross-validation of results, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to quantify the concentration of the furanone in the filtered supernatant. This requires developing a method with a suitable column and mobile phase and creating a calibration curve with known concentrations of this compound.

  • Gas Chromatography (GC): Similar to HPLC, a GC method can be developed to determine the concentration of the solute in the saturated solution. This is particularly suitable for volatile organic solvents.

  • UV-Vis Spectroscopy: If this compound exhibits a chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve must be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal and place in shaker bath prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 samp1 Allow excess solute to settle prep3->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter into a pre-weighed vial samp2->samp3 ana1 Weigh vial with saturated solution samp3->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Cool in desiccator ana2->ana3 ana4 Weigh vial with dried solute ana3->ana4 calc1 Calculate mass of dissolved solute ana4->calc1 calc2 Determine solubility (mass/volume) calc1->calc2

Caption: Workflow for the gravimetric determination of solubility.

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a naturally occurring lactone and a versatile synthetic building block. Its core structure is found in a variety of natural products and displays a range of biological activities. The presence of a chiral center at the C3 position gives rise to two stereoisomers, (R)- and (S)-3-Methyl-2(5H)-furanone, which can exhibit distinct physical, chemical, and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of these stereoisomers, with a focus on aspects relevant to research and drug development.

While extensive research has been conducted on various derivatives of 2(5H)-furanone, particularly in the context of antimicrobial and anti-biofilm agents, specific data on the individual stereoisomers of this compound remains limited in publicly available literature. Much of the reported biological activity is associated with more complex furanone-containing molecules. This guide aims to consolidate the available information and highlight areas for future investigation.

Physicochemical Properties

The general physical and chemical properties of racemic this compound are summarized in the table below. It is important to note that while properties like boiling point and density are expected to be identical for both enantiomers, their optical rotation will be equal in magnitude but opposite in sign.

PropertyValueReference
Molecular Formula C₅H₆O₂[1][2]
Molecular Weight 98.10 g/mol [1][2]
CAS Number (Racemate) 22122-36-7[1][2]
Boiling Point 97-99 °C at 20 mmHg
Density 1.13 g/mL at 25 °C
Refractive Index (n20/D) 1.467
Appearance Liquid-

Synthesis of this compound Stereoisomers

The synthesis of this compound has been approached through various racemic methods. However, the preparation of enantiomerically pure (R)- and (S)- isomers requires either asymmetric synthesis or chiral resolution of the racemate.

Racemic Synthesis

Several methods for the synthesis of racemic this compound have been reported. A common approach involves the cyclization of appropriate precursors. One detailed procedure starts from furfural (B47365), which is oxidized to 2(5H)-furanone, followed by methylation.[3]

Experimental Protocol: Racemic Synthesis from Furfural [3]

This multi-step protocol involves the initial oxidation of furfural to 2(5H)-furanone, followed by the introduction of the methyl group at the 3-position.

  • Step 1: Synthesis of 2(5H)-Furanone from Furfural: This step involves the oxidation of furfural using an oxidizing agent in a suitable solvent system.

  • Step 2: Synthesis of Furyl Phosphorodichloridate: The 2(5H)-furanone is then converted to a phosphorodichloridate intermediate.

  • Step 3: Introduction of the Methyl Group: The furyl phosphorodichloridate is reacted with a methylating agent to introduce the methyl group at the C3 position.

  • Step 4: Hydrolysis and Cyclization: The final step involves hydrolysis and cyclization to yield this compound.

A detailed, step-by-step experimental protocol for this racemic synthesis can be found in Organic Syntheses.[3]

Enantioselective Synthesis and Chiral Resolution

Obtaining the individual (R)- and (S)-enantiomers is crucial for evaluating their distinct biological activities. This can be achieved through two primary strategies:

  • Chiral Resolution: This method involves the separation of a racemic mixture. Common techniques include:

    • Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for separation.

    • Chiral Chromatography: Employing a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. Cyclodextrin-based CSPs are often effective for this purpose.[4][5][6]

Experimental Protocol: Chiral Gas Chromatography (General Approach)

While a specific protocol for this compound is not detailed in the provided results, a general workflow for chiral GC separation can be outlined.

Figure 1. General workflow for chiral GC separation.

Biological Properties of this compound and its Derivatives

The 2(5H)-furanone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities.[7][8]

Antimicrobial and Anti-biofilm Activity

Furanone derivatives are particularly noted for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[9][10][11][12] By acting as antagonists to QS signaling molecules, these compounds can inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.

While racemic this compound has been reported to exhibit antibacterial activity against Klebsiella pneumoniae, the specific contributions of the (R) and (S) enantiomers to this activity have not been elucidated.[13][14] Research on chiral furanone sulfones has demonstrated that stereochemistry can be critical for antimicrobial efficacy, with specific stereoisomers showing enhanced activity.[7]

Signaling Pathway: Quorum Sensing Inhibition by Furanones

The following diagram illustrates the general mechanism of quorum sensing in Gram-negative bacteria and its inhibition by furanone compounds.

QS_Inhibition cluster_bacteria Gram-Negative Bacterium cluster_inhibition Inhibition Mechanism AHL_synthase AHL Synthase (e.g., LuxI) AHL AHL Signal Molecule AHL_synthase->AHL synthesis LuxR_inactive Inactive LuxR Receptor AHL->LuxR_inactive binding Furanone Furanone LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active activation DNA DNA (lux box) LuxR_active->DNA binding Virulence_genes Virulence & Biofilm Gene Expression DNA->Virulence_genes transcription Furanone->LuxR_inactive

Figure 2. Quorum sensing inhibition by furanones.

Future Directions

The distinct biological activities of enantiomers are a cornerstone of modern drug development. The current body of literature reveals a significant gap in the understanding of the individual stereoisomers of this compound. Future research should focus on:

  • Development of robust and scalable methods for the enantioselective synthesis or chiral resolution of (R)- and (S)-3-Methyl-2(5H)-furanone.

  • Comprehensive characterization of the physicochemical properties of the individual enantiomers, including their optical rotation.

  • Systematic evaluation of the biological activities of each enantiomer, particularly their antimicrobial, anti-biofilm, and quorum sensing inhibitory properties.

  • Investigation into the potential signaling pathways modulated by each stereoisomer to elucidate their mechanisms of action.

A deeper understanding of the stereospecific properties of this compound will be instrumental in unlocking its full potential for the development of novel therapeutic agents.

References

Methodological & Application

Application Note: Analysis of 3-Methyl-2(5H)-furanone in Coffee using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2(5H)-furanone is a volatile organic compound that contributes to the complex aroma profile of coffee, often imparting sweet, caramel-like notes. Its formation is closely linked to the thermal processes during coffee bean roasting, primarily through the Maillard reaction and sugar degradation.[1][2] Accurate quantification of this and other furanones is crucial for quality control, product development, and understanding the chemical basis of coffee flavor. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique provides a robust, sensitive, and solventless method for the analysis of this key aroma compound in a complex matrix like coffee.[3]

Principle

This method utilizes HS-SPME to extract volatile and semi-volatile compounds from the headspace of a coffee sample. Ground coffee is placed in a sealed vial and heated to promote the release of volatile analytes into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace, where the analytes adsorb onto the fiber.[4] After extraction, the fiber is retracted and inserted into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed.[5] The desorbed compounds are then separated based on their boiling points and polarity on a capillary column. Finally, the separated compounds are detected and identified by a mass spectrometer (MS), which provides both qualitative (mass spectrum) and quantitative (peak area) data.

Experimental Protocols

1. Sample Preparation

  • Roasting and Grinding: Roast coffee beans to the desired level. Allow the beans to cool to room temperature. Grind the roasted beans to a consistent particle size (e.g., 0.4 mm).[1]

  • Sample Weighing: Accurately weigh a representative amount (e.g., 2.0 g) of the ground coffee into a 20 mL headspace vial.[6]

  • Internal Standard (Optional but Recommended): For accurate quantification, add a known amount of an appropriate internal standard (e.g., d4-furan) to the vial.[3]

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.

2. HS-SPME Procedure

  • Incubation/Equilibration: Place the sealed vial in a heated agitator or water bath. Allow the sample to equilibrate at a constant temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[4][7][8]

  • Extraction: Insert the SPME fiber (e.g., 65 µm PDMS/DVB) into the vial, exposing it to the headspace above the coffee sample.[1]

  • Adsorption: Allow the analytes to adsorb onto the fiber for a defined period (e.g., 20-40 minutes) at the same constant temperature.[5]

  • Fiber Retraction: After the extraction period, retract the fiber into the needle.

3. GC-MS Analysis

  • Desorption: Immediately insert the SPME fiber into the hot GC inlet (e.g., 250 °C) for thermal desorption of the trapped analytes onto the GC column.[1] Desorb for a sufficient time (e.g., 5-15 minutes) in splitless mode to ensure complete transfer of analytes.[9]

  • Chromatographic Separation: Separate the analytes on a suitable capillary column (e.g., DB-WAX or DB-5ms).[5][9]

  • Mass Spectrometric Detection: Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.

Instrumentation and Parameters

Parameter Typical Setting
HS-SPME
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 65 µm[1]
Incubation/Extraction Temp.60 °C[10]
Incubation/Equilibration Time15 minutes[8]
Extraction Time30 minutes[5]
Gas Chromatograph (GC)
Injection Port Temperature250 °C[11]
Injection ModeSplitless (1 min)[9]
Carrier GasHelium at a constant flow of 1.0 mL/min[8]
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9]
Oven Temperature ProgramInitial temp 50°C for 2 min, ramp at 30°C/min to 85°C, ramp at 5°C/min to 95°C, ramp at 30°C/min to 265°C, hold for 5 min[9]
Mass Spectrometer (MS)
Ion Source Temperature230 °C[12]
Ionization ModeElectron Ionization (EI) at 70 eV[11]
Mass Scan Range35 - 400 m/z[11][12]
Solvent Delay3 minutes

4. Data Analysis

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard or by matching the mass spectrum against a reference library (e.g., NIST).

  • Quantification: Quantify the compound by integrating the peak area of a characteristic ion. Create a calibration curve using standards of known concentrations to determine the concentration in the sample. The use of an internal standard is recommended to correct for variations in extraction and injection efficiency.[3]

Data Presentation

The following table provides an illustrative example of how quantitative data for this compound in different coffee samples can be presented. A preliminary limit of quantification (LOQ) for this compound in food matrices has been reported as 10 µg/kg.[9]

Table 1: Illustrative Concentration of this compound in Coffee Samples

Sample ID Coffee Type Roast Level Concentration (µg/kg)
Sample AArabicaLight25.4
Sample BArabicaMedium68.9
Sample CArabicaDark45.1
Sample DRobustaMedium82.3
Sample EBlendMedium75.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Coffee Bean Roasting p2 Grinding p1->p2 p3 Weighing (2g) into Vial p2->p3 p4 Vial Sealing p3->p4 e1 Incubation & Equilibration (60°C, 15 min) p4->e1 e2 SPME Fiber Exposure (30 min) e1->e2 a1 Thermal Desorption in GC Inlet (250°C) e2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Compound Identification (Mass Spectrum) a3->d1 d2 Quantification (Peak Area) d1->d2

Caption: Experimental workflow for GC-MS analysis of this compound.

formation_pathway precursors Precursors in Green Coffee (Sugars, Amino Acids) roasting Roasting Process (Thermal Energy) maillard Maillard Reaction & Sugar Degradation precursors->maillard Heat furanone This compound (Aroma Compound) maillard->furanone

Caption: Simplified formation pathway of this compound during coffee roasting.

References

Application Notes and Protocols for the Quantification of 3-Methyl-2(5H)-furanone in Meat and Cheese

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a volatile organic compound that can contribute to the complex aroma profiles of various food products, including meat and cheese. Its presence and concentration can be influenced by processing methods such as smoking, ripening, and heat treatment. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and research into food chemistry. These application notes provide a detailed protocol for the determination of this compound in meat and cheese matrices using a QuEChERS-based extraction method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Data Presentation

Quantitative data for this compound in various meat and cheese products is not extensively reported in publicly available scientific literature. However, the European Union Reference Laboratory for Processing Contaminants (EURL-PC) has developed and tested a suitable analytical method. The following table summarizes the performance of this method in spiked meat and cheese samples, providing an indication of expected limits of quantification (LOQs).[1] One study on smoked chickens noted the formation of 5-methyl-2(5H)-furanone, a related compound, with its content increasing with the duration of smoking.[2]

MatrixAnalyteSpiked Concentration (µg/kg)Recovery (%)Repeatability (RSDr, %)Limit of Quantification (LOQ) (µg/kg)Analytical MethodReference
MeatThis compound1077 - 114< 1510 (suggested)QuEChERS-GC-MS/MS--INVALID-LINK--[1]
CheeseThis compound1095 - 130< 1510 (suggested)QuEChERS-GC-MS/MS--INVALID-LINK--[1]
FishThis compound1095 - 114< 1510 (suggested)QuEChERS-GC-MS/MS--INVALID-LINK--[1]

Note: The data presented for meat, cheese, and fish are based on a preliminary validation of the analytical method with spiked samples and do not represent naturally occurring concentrations.

Experimental Protocols

The following protocol is based on the analytical approach tested by the EURL-PC for the determination of 2(5H)-furanone and this compound in meat, cheese, and fish.[1]

Sample Preparation and Extraction (QuEChERS-like Method)
  • Homogenization: Homogenize a representative sample of the meat or cheese.

  • Weighing: Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Initial Extraction:

  • Shaking: Shake the tube vigorously for 10 minutes.

  • Salting-out:

  • Shaking: Shake the tube again for 10 minutes.

  • Centrifugation: Centrifuge the tube at 2500 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) - Lipid Removal:

    • Transfer a 4 mL aliquot of the acetonitrile extract (upper layer) into a 15 mL EMR-Lipid dSPE tube.

    • Add 4 mL of water to the dSPE tube.

  • Shaking and Centrifugation: Shake for 10 minutes and then centrifuge at 2500 x g for 5 minutes.

  • Polishing Step:

    • Transfer the supernatant into a 15 mL EMR-Lipid Polish tube.

  • Final Shaking and Centrifugation: Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

  • Final Extract: Transfer the final extract into a sampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions
  • Gas Chromatograph (GC): Equipped with a suitable autosampler.

  • Mass Spectrometer (MS): Tandem mass spectrometer (MS/MS).

  • Column: DB-5ms or equivalent (30 m x 250 µm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min.

  • Injection: 1 µL, splitless mode at 260°C for 1 minute. A clean inlet is crucial for sharp peaks.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 30°C/min to 85°C.

    • Ramp 2: 5°C/min to 95°C.

    • Ramp 3: 30°C/min to 265°C, hold for 5 minutes.

  • MS/MS Parameters for this compound:

    • Retention Time (approx.): 6.2 minutes.

    • Precursor Ion (m/z): 98.

    • Product Ions (m/z) and Collision Energies (CE):

      • 69 (CE: 5 V)

      • 41.1 (CE: 20 V)

Experimental Workflow Diagram

Quantification_Workflow Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (Meat or Cheese) Weighing Weigh 4g of Sample Homogenization->Weighing Extraction Add Water & Acetonitrile Shake for 10 min Weighing->Extraction Salting_out Add QuEChERS Salts Shake for 10 min Extraction->Salting_out Centrifugation1 Centrifuge (2500g, 5 min) Salting_out->Centrifugation1 dSPE dSPE with EMR-Lipid (Add Aliquot and Water) Centrifugation1->dSPE Transfer Acetonitrile Layer Shaking_Centrifugation2 Shake (10 min) & Centrifuge (2500g, 5 min) dSPE->Shaking_Centrifugation2 Polishing Transfer to EMR-Lipid Polish Tube Shaking_Centrifugation2->Polishing Transfer Supernatant Shaking_Centrifugation3 Shake (10 min) & Centrifuge (2500g, 5 min) Polishing->Shaking_Centrifugation3 GC_MSMS GC-MS/MS Analysis Shaking_Centrifugation3->GC_MSMS Transfer Final Extract Data_Processing Data Processing and Quantification GC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Synthesis and Flavor Analysis of 3-Methyl-2(5H)-furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-Methyl-2(5H)-furanone and its derivatives, compounds of significant interest in flavor and fragrance research. Detailed protocols for both chemical synthesis and subsequent flavor analysis, including quantitative instrumental methods and sensory evaluation, are presented.

Introduction

This compound and its substituted analogs are a class of lactones known for their pleasant sensory properties, often contributing sweet, fruity, and caramel-like notes to a variety of foods and consumer products.[1] Found naturally in fruits like strawberries and raspberries, as well as in coffee and soy sauce, these compounds are also synthesized for use as flavoring agents.[1][2] Understanding the relationship between the chemical structure of these furanones and their resulting flavor profiles is crucial for the development of new and enhanced flavor formulations. This document outlines the necessary procedures to synthesize these compounds and rigorously evaluate their sensory characteristics.

Data Presentation: Physicochemical and Sensory Data

A summary of key physicochemical and sensory properties of this compound and a representative derivative is presented in Table 1. This data is essential for understanding the compounds' behavior in various applications and for designing appropriate analytical and sensory experiments.

Table 1: Physicochemical and Sensory Data of Selected this compound Derivatives

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Flavor ProfileOdor Threshold
This compoundthis compound structure98.1097-99 / 20Sweet, caramel, fruity, cooked roasted[1][3]Not available
3-Heptyldihydro-5-methyl-2(3H)-furanone3-Heptyldihydro-5-methyl-2(3H)-furanone structure212.33Not availableCreamy, fruity[4]Not available

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure described in Organic Syntheses, a reliable source for chemical preparations.[5]

Materials:

  • Furyl tetramethyldiamidophosphate

  • n-Butyllithium in hexane (B92381)

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297)

  • Sodium chloride-sodium carbonate solution

  • Magnesium sulfate

  • Round-bottom flask, dropping funnel, syringe, magnetic stirrer, cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furyl tetramethyldiamidophosphate (50 mmol) in anhydrous THF (90 mL).

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-butyllithium in hexane (55 mmol) via the dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture at -75 °C for 10 minutes.

  • Add methyl iodide (63 mmol) in THF (20 mL) dropwise via syringe, ensuring the temperature does not exceed -55 °C.

  • Stir the reaction mixture for an additional 30 minutes at -75 °C.

  • Quench the reaction by adding 50 mL of benzene (B151609) and allow the mixture to warm to room temperature.

  • Remove the excess formic acid using a rotary evaporator.

  • To the residue, add ethyl acetate (50 mL) and a saturated sodium chloride-sodium carbonate solution (30 mL).

  • Separate the organic layer and wash it twice with the salt solution (2 x 20 mL).

  • Combine the aqueous layers and extract once with ethyl acetate (50 mL).

  • Combine all organic phases, dry over magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to yield this compound (boiling point 97–101 °C at 19 mmHg).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of synthesized furanone derivatives.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-FFAP or equivalent)

  • Helium carrier gas

  • Sample vials

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Solvent for dilution (e.g., dichloromethane (B109758) or methanol)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized furanone derivative of a known concentration in the chosen solvent.

    • Prepare a stock solution of the internal standard of a known concentration.

    • Create a series of calibration standards by adding varying amounts of the furanone stock solution and a fixed amount of the internal standard stock solution to sample vials and diluting to a final volume.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Inject the calibration standards and the sample solution into the GC-MS.

    • Identify the peaks corresponding to the furanone derivative and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the furanone derivative in the sample by using the calibration curve.

Sensory Evaluation: Flavor Profile Analysis

This protocol outlines the steps for conducting a flavor profile analysis using a trained sensory panel.[6]

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas and tastes, and availability.

  • Train the panelists to identify and scale the intensity of relevant flavor attributes (e.g., sweet, fruity, caramel, burnt, green) using reference standards.

Sample Preparation and Presentation:

  • Prepare solutions of the synthesized furanone derivatives in a neutral base (e.g., deionized water with a small amount of ethanol (B145695) to aid solubility) at various concentrations.

  • Present the samples to the panelists in coded, odor-free containers.

  • Provide panelists with unsalted crackers and water to cleanse their palates between samples.

Evaluation Procedure:

  • Panelists evaluate the samples individually in a controlled environment free from distracting odors.

  • Each panelist assesses the aroma and flavor of the samples and rates the intensity of each identified attribute on a structured scale (e.g., a 15-point line scale).

  • After individual evaluations, a panel leader facilitates a discussion to reach a consensus on the flavor profile of each compound.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound derivatives.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Furyl tetramethyldiamidophosphate in THF lithiation Addition of n-BuLi at -75°C start->lithiation 1. methylation Addition of Methyl Iodide at -75°C lithiation->methylation 2. quench Quench with Benzene methylation->quench 3. workup Aqueous Workup and Extraction quench->workup 4. purification Distillation workup->purification 5. product This compound purification->product 6. FlavorAnalysisWorkflow cluster_analysis Flavor Analysis Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation sample Synthesized Furanone Derivative gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc panel Trained Sensory Panel sample->panel data Quantitative and Descriptive Flavor Data gcms->data hplc->data profile Flavor Profile Analysis panel->profile profile->data

References

Application Note and Protocol for the Solid-Phase Microextraction (SPME) of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a volatile organic compound that contributes to the aroma profile of various food products, particularly those that undergo heat treatment. Its analysis is crucial for quality control in the food and beverage industry and may be of interest in other research areas. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from complex matrices.[1][2][3] This document provides a detailed protocol for the analysis of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS). While a specific, validated SPME method for this particular analyte is not widely published, the following protocol has been developed based on established methods for analogous furanone compounds.[1][4]

Quantitative Data

The following table summarizes relevant quantitative data for furanone analysis. It is important to note that the data for this compound was obtained using a QuEChERS method, not SPME, but is included for reference. The data for the related furanone "MX" is provided to give an example of typical SPME performance for this class of compounds.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compoundQuEChERS-GC-MS/MSMeat, Cheese, FishNot Reported10 µg/kgNot Reported[5]
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)SPME-GC-MSWater30 ng/L50 ng/L44 - 72[6]

Experimental Protocol: Headspace SPME-GC-MS

This protocol is a recommended starting point for the analysis of this compound. Optimization of parameters such as fiber selection, extraction time, and temperature may be necessary for specific sample matrices.

1. Materials and Reagents

  • SPME Fiber Assembly: A fiber with a phase of Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended as a starting point due to its effectiveness in extracting a range of volatile compounds.[2][4]

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Sample Homogenizer/Blender.

  • Centrifuge.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

2. Sample Preparation

The sample preparation will vary depending on the matrix. The following is a general procedure for a solid or semi-solid food matrix.

  • Homogenize a representative portion of the sample.

  • Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.[5]

  • Add 10 mL of deionized water and 10 mL of acetonitrile.[5]

  • Shake vigorously for 10 minutes.[5]

  • Add 4 g MgSO₄ and 1 g NaCl. Shake for another 10 minutes.[5]

  • Centrifuge at 2500 x g for 5 minutes.[5]

  • Transfer a 5 mL aliquot of the supernatant into a 20 mL headspace vial.

  • Add NaCl to the vial to achieve a saturated solution (approximately 1.5 g). This can improve the extraction efficiency of volatile compounds by increasing the ionic strength of the sample.[7]

3. Headspace SPME Procedure

  • Place the sealed headspace vial in a heating block or autosampler agitator set to 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[4]

  • After extraction, immediately retract the fiber and introduce it into the GC injector for desorption.

4. GC-MS Analysis

The following are recommended starting conditions for GC-MS analysis.

  • Injector: Splitless mode.

  • Injector Temperature: 250°C.[4]

  • Desorption Time: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.[4][5]

    • Ramp to 280°C at a rate of 10°C/min.[4]

    • Hold at 280°C for 5 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 40-450.[4]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Derivatization (Optional)

For some polar furanones, derivatization may be necessary to improve volatility and thermal stability.[1][8] If poor peak shape or low sensitivity is observed, a silylation step can be considered.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.[8]

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[8]

  • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[8]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.[8]

  • Inject the derivatized sample into the GC-MS.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh Sample Homogenize->Weigh Add_Solvents Add Water & Acetonitrile Weigh->Add_Solvents Shake1 Shake (10 min) Add_Solvents->Shake1 Add_Salts Add MgSO4 & NaCl Shake1->Add_Salts Shake2 Shake (10 min) Add_Salts->Shake2 Centrifuge Centrifuge Shake2->Centrifuge Transfer Transfer Aliquot to Vial Centrifuge->Transfer Equilibrate Equilibrate (60°C, 15 min) Transfer->Equilibrate Extract Expose Fiber (60°C, 30 min) Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the HS-SPME-GC-MS analysis of this compound.

References

Application Notes and Protocols for the Sensory Analysis of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Methyl-2(5H)-furanone in sensory analysis. This document includes details on its sensory properties, applications, and detailed protocols for its evaluation.

Introduction to this compound

This compound (CAS No. 22122-36-7; FEMA No. 4902) is a volatile organic compound that contributes to the sensory profile of a variety of food products.[1][2] It is recognized for its characteristic sweet, caramel-like, and fruity aroma.[3] This compound is found naturally in foods such as pandan leaves, Thai soy sauce, and roasted coffee.[1] Its Generally Recognized as Safe (GRAS) status allows for its use as a flavoring agent in the food and fragrance industries to enhance or impart specific flavor and aroma notes.[4]

Sensory Profile and Applications

The sensory characteristics of this compound make it a versatile ingredient in the flavor and fragrance industry. Its primary application is as a flavoring agent to impart sweet, caramel-like, and cooked roasted notes to various food products, including baked goods, confectionery, and beverages.[3][4] In the fragrance industry, it is used to add a sweet, caramel-like scent to perfumes and other scented products.[3]

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms 4-methyl-2H-furan-5-one
CAS Number 22122-36-7
FEMA Number 4902
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, caramel-like, aromatic, fruity, cooked roasted.[3][4]
Flavor Profile Sweet, caramel-like
Solubility Soluble in water and ethanol.[3]

Table 2: Quantitative Data for this compound in Food Matrices

MatrixMethodLimit of Quantification (LOQ)
Meat, Cheese, FishGC-MS/MS10 µg/kg (preliminary)[5]
Meat, Cheese, FishGC-MS/MS2.9 - 8.9 µg/kg (calculated)[5]

Note: The LOQ of 10 µg/kg is a suggested preliminary value, while the range of 2.9 - 8.9 µg/kg was calculated from the standard deviation of repeatability.

Experimental Protocols

The following protocols are designed for the sensory evaluation of this compound. These methodologies can be adapted based on specific research needs and available resources.

This protocol outlines a method to determine the detection threshold of this compound in a specific medium (e.g., water, model beverage). The threshold is the lowest concentration at which a statistically significant portion of a sensory panel can detect the compound.

Materials:

  • This compound (food grade)

  • Deionized, odor-free water or other desired matrix

  • Glass beakers and volumetric flasks

  • Coded sample cups

  • Sensory evaluation booths

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired matrix. The concentration should be well above the expected threshold.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A geometric progression (e.g., 1:1, 1:2, 1:4, 1:8 dilutions) is recommended.

  • Panelist Selection and Training: Select 15-20 panelists who have been screened for their sensory acuity. Train them to recognize the characteristic aroma/flavor of this compound.

  • Triangle Test: Present panelists with three coded samples, two of which are blanks (the matrix alone) and one contains a specific concentration of this compound. Ask panelists to identify the odd sample.

  • Data Analysis: The detection threshold is determined as the concentration at which a statistically significant number of panelists (typically determined using binomial statistics) can correctly identify the odd sample.

This protocol is for characterizing the sensory attributes of this compound and quantifying their intensities.

Materials:

  • Samples containing this compound at various concentrations

  • Reference standards for different aroma and flavor attributes (e.g., caramel, fruity, sweet standards)

  • Sensory evaluation scoresheets with intensity scales (e.g., 15-point scale)

  • Sensory evaluation booths

Procedure:

  • Panelist Training: A trained panel of 8-12 members is required. Panelists should be trained to identify and quantify the specific sensory attributes of this compound using the provided reference standards.

  • Sample Preparation: Prepare samples in a controlled and consistent manner to avoid any contamination or variation.

  • Evaluation Procedure:

    • Present coded samples to panelists in individual booths under controlled lighting and temperature.

    • Instruct panelists to evaluate the aroma by sniffing the headspace and the flavor by tasting a small amount.

    • Panelists rate the intensity of each identified attribute on the scoresheet.

    • Provide purified water for rinsing between samples to minimize sensory fatigue.

  • Data Analysis: Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of the compound at different concentrations and in different matrices.

Signaling Pathways and Experimental Workflows

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). Volatile compounds like this compound are primarily perceived through olfactory receptors in the nasal cavity.

While the specific olfactory receptor for this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established. The following diagram illustrates this pathway.

Olfactory_Signal_Transduction Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Reporting SamplePrep Sample Preparation (Dilutions of this compound) SensoryTest Sensory Test Execution (e.g., Triangle Test, Descriptive Analysis) SamplePrep->SensoryTest PanelistTraining Panelist Selection & Training PanelistTraining->SensoryTest DataCollection Data Collection (Scoresheets) SensoryTest->DataCollection StatAnalysis Statistical Analysis (Threshold Determination, ANOVA) DataCollection->StatAnalysis Report Reporting (Application Notes, Sensory Profile) StatAnalysis->Report

References

enantioselective synthesis of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Enantioselective Synthesis of 3-Methyl-2(5H)-furanone

Introduction

This compound is a key chiral building block in the synthesis of various biologically active natural products.[1] Notably, it constitutes the essential D-ring in strigolactones, a class of plant hormones that regulate plant development and are crucial germination stimulants for parasitic weeds.[1] The specific stereochemistry of the methyl group is critical for biological activity, making the development of efficient enantioselective synthetic methods a significant area of research for chemists in academia and the pharmaceutical industry. This document provides detailed protocols and a comparative overview of major strategies for the enantioselective synthesis of this important synthon.

Synthetic Strategies

The asymmetric synthesis of this compound can be broadly approached through three primary methods, each with distinct advantages:

  • Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiopure starting materials derived from nature, such as amino acids, terpenes, or carbohydrates.[2][3] The inherent chirality of the starting material is transferred through a series of reactions to the final product. For instance, chiral alcohols like menthol (B31143) or borneol can be used to introduce stereocenters.[4]

  • Chiral Auxiliary-Controlled Synthesis: In this approach, an achiral substrate is covalently bonded to a chiral auxiliary.[5][6] The auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with high diastereoselectivity. After the key transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.[6]

  • Catalytic Asymmetric Synthesis: This is often the most efficient and atom-economical method.[7] It employs a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to stereoselectively convert a prochiral substrate into a chiral product with high enantiomeric excess (ee).[7][8][9]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for representative enantioselective synthetic protocols. These protocols are detailed in the subsequent section.

Parameter Protocol 1: Chiral Pool Approach (via Chiral Acetal) Protocol 2: Catalytic Asymmetric Michael Addition
Starting Material 4-Oxobutanoic acid, (2R,3R)-2,3-Butanediol2(5H)-Furanone
Key Reagent/Catalyst (2R,3R)-2,3-Butanediol (Chiral Auxiliary)Chiral N-Heterocyclic Carbene (NHC) Catalyst
Methyl Source Methylmagnesium bromide (Grignard reagent)Methyl vinyl ketone
Overall Yield ~60-70% (over several steps)~75-85%
Enantiomeric Excess (ee) >95%>90%
Key Advantage High enantioselectivity based on a reliable chiral starting material.High efficiency, atom economy, and direct functionalization.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Chiral Pool Auxiliary

This protocol is based on the principle of using a chiral diol from the chiral pool to form a chiral acetal (B89532), which directs the subsequent diastereoselective addition of a methyl group.

Principle: 4-Oxobutanoic acid is first converted to its methyl ester and then protected as a chiral acetal using (2R,3R)-2,3-butanediol. The ester is then reduced and oxidized to form a lactone. The α-position is then methylated, where the chiral acetal directs the stereochemistry. Finally, hydrolysis of the acetal and subsequent dehydration yields the target (S)-3-Methyl-2(5H)-furanone.

Materials and Reagents:

  • 4-Oxobutanoic acid

  • Methanol (B129727), Sulfuric acid

  • (2R,3R)-(-)-2,3-Butanediol

  • Toluene, p-Toluenesulfonic acid (p-TsOH)

  • Lithium aluminum hydride (LAH)

  • Pyridinium chlorochromate (PCC)

  • Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Hydrochloric acid (aq.)

  • Anhydrous solvents (THF, Diethyl ether), Magnesium sulfate (B86663)

  • Standard glassware for organic synthesis, Dean-Stark apparatus

Procedure:

  • Esterification: Reflux 4-oxobutanoic acid (1 eq.) in methanol with a catalytic amount of sulfuric acid for 4 hours. After cooling, neutralize with sodium bicarbonate solution and extract the methyl ester with diethyl ether. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Chiral Acetal Formation: To a solution of the methyl 4-oxobutanoate (B1241810) (1 eq.) in toluene, add (2R,3R)-2,3-butanediol (1.1 eq.) and a catalytic amount of p-TsOH. Reflux the mixture using a Dean-Stark apparatus to remove water for 6 hours. Cool, wash with saturated sodium bicarbonate solution, and concentrate to obtain the chiral acetal.

  • Reduction and Lactonization: Reduce the ester group of the chiral acetal with LAH (1.1 eq.) in anhydrous THF at 0 °C. Quench the reaction carefully with water and sodium hydroxide (B78521) solution. Extract the resulting diol. The crude diol is then oxidized with PCC (1.5 eq.) in dichloromethane (B109758) to yield the corresponding lactone.

  • Asymmetric Methylation: Prepare a solution of LDA (1.2 eq.) in THF at -78 °C. Add the lactone from the previous step dropwise and stir for 1 hour. Then, add methyl iodide (1.5 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Deprotection and Elimination: Quench the reaction with saturated ammonium (B1175870) chloride solution. Extract the product and concentrate. Hydrolyze the acetal by stirring the crude product in a mixture of THF and 2M HCl for 4 hours. This step also induces dehydration to form the α,β-unsaturated furanone ring.

  • Purification: Purify the final product by column chromatography on silica (B1680970) gel (Ethyl acetate/Hexane gradient) to yield (S)-3-Methyl-2(5H)-furanone.

Protocol 2: Catalytic Asymmetric Michael Addition

This protocol illustrates a modern organocatalytic approach for the enantioselective synthesis of the target molecule.

Principle: This method is based on an enantioselective Michael addition of an enolate equivalent, generated from 2(5H)-furanone using a chiral N-Heterocyclic Carbene (NHC) catalyst, to a methyl-containing Michael acceptor. This strategy is inspired by the successful use of NHC catalysts in asymmetric synthesis.[10]

Materials and Reagents:

  • 2(5H)-Furanone

  • Methyl vinyl ketone (MVK)

  • Chiral NHC precursor (e.g., a triazolium salt)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Silica gel for chromatography

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral triazolium salt precursor (0.1 eq.) and DBU (0.1 eq.) to anhydrous THF. Stir at room temperature for 30 minutes to generate the active NHC catalyst in situ.

  • Reaction Setup: To the catalyst solution, add 2(5H)-furanone (1.2 eq.). Cool the mixture to the optimized temperature (e.g., -20 °C).

  • Michael Addition: Add methyl vinyl ketone (1 eq.) dropwise to the reaction mixture. Stir the reaction at this temperature for 24-48 hours, monitoring progress by TLC.

  • Workup: Once the reaction is complete, quench by adding a few drops of acetic acid. Remove the solvent under reduced pressure.

  • Purification: The crude product is directly purified by flash column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the enantiomerically enriched 3-methyl-4-(2-oxopropyl)-dihydrofuran-2-one intermediate.

  • Final Elimination Step: The purified intermediate is then subjected to a base-catalyzed elimination reaction to construct the double bond, yielding the final product, this compound. This can often be achieved by gentle heating with a non-nucleophilic base.

Visualizations

general_workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_analysis Workup & Analysis start Select Prochiral Starting Material catalyst Choose Chiral Source (Catalyst, Auxiliary, or Pool) start->catalyst reaction Asymmetric Transformation catalyst->reaction workup Reaction Workup & Purification reaction->workup analysis Characterization & Enantiomeric Excess (ee) Determination workup->analysis product Enantiopure This compound analysis->product

Caption: General workflow for enantioselective synthesis.

chiral_pool_synthesis reactant 4-Oxobutanoic Acid Derivative intermediate1 Chiral Acetal Intermediate reactant->intermediate1 + Auxiliary auxiliary (2R,3R)-2,3-Butanediol (from Chiral Pool) methylation Diastereoselective Methylation (LDA, MeI) intermediate1->methylation intermediate2 Methylated Acetal methylation->intermediate2 deprotection Hydrolysis & Dehydration intermediate2->deprotection product (S)-3-Methyl-2(5H)-furanone deprotection->product

Caption: Chiral pool synthesis pathway.

catalytic_synthesis reactant1 2(5H)-Furanone intermediate Adduct Intermediate reactant1->intermediate Michael Addition reactant2 Methyl Vinyl Ketone reactant2->intermediate catalyst Chiral NHC Catalyst catalyst->intermediate elimination Base-catalyzed Elimination intermediate->elimination product (R or S)-3-Methyl-2(5H)-furanone elimination->product

Caption: Catalytic asymmetric synthesis pathway.

References

Application Note: Extraction of 3-Methyl-2(5H)-furanone from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2(5H)-furanone is a volatile, five-membered conjugated lactone that contributes to the flavor and aroma profile of various natural products.[1] It has been identified in several plant species, including Nicotiana tabacum, Achillea ageratum, and is a key flavor component in pandan leaves, Thai soy sauce, and roasted coffee.[1][2] As a valuable building block for the synthesis of strigol (B1235375) analogs, which are important in agricultural applications, efficient extraction of this compound from natural sources is of significant interest.[3] This document provides detailed protocols for three common extraction methods: Steam Distillation, Solvent Extraction (QuEChERS-based), and Supercritical Fluid Extraction (SFE), along with methods for its quantification.

General Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction. The initial steps are broadly applicable to all subsequent extraction protocols.

  • Harvesting & Selection: Collect the desired plant parts (e.g., leaves, stems, roots) at the appropriate stage of maturity.

  • Drying: To prevent the decomposition of active principles, air-dry or freeze-dry the plant material immediately after harvesting.[4]

  • Grinding: Reduce the particle size of the dried material using a mechanical grinder to increase the surface area available for extraction.[4] A fine powder is generally preferred.

  • Storage: Store the powdered material in an airtight, dark container at low temperature (-20°C) to prevent degradation of the target compound.

Plant_Preparation_Workflow Harvest Harvest Plant Material Dry Drying (Air or Freeze-Dry) Harvest->Dry Grind Grinding to Powder Dry->Grind Store Store in Airtight Container at -20°C Grind->Store Extract Proceed to Extraction Store->Extract

Caption: General workflow for plant material preparation.

Extraction Methodologies

The choice of extraction method depends on factors such as the nature of the plant matrix, desired purity, available equipment, and environmental considerations.

Method 1: Steam Distillation

Steam distillation is a traditional and effective method for extracting volatile compounds like this compound from plant matrices.[5] The process involves passing steam through the plant material, which vaporizes the volatile compounds. These are then condensed and collected.[5][6]

Protocol:

  • Apparatus Setup: Assemble a steam distillation unit, which typically consists of a steam generator, a biomass flask, a condenser, and a receiving flask (e.g., a separatory funnel).[7]

  • Sample Loading: Place a known quantity (e.g., 100 g) of the prepared, powdered plant material into the biomass flask.

  • Steam Generation: Heat water in the steam generator to produce a steady flow of steam.

  • Extraction: Introduce the steam into the bottom of the biomass flask. The steam will percolate through the plant material, causing the volatile this compound to vaporize.

  • Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled (typically with circulating cold water) and condenses back into a liquid.

  • Collection: Collect the distillate, which will consist of an aqueous layer and an immiscible or partially miscible organic layer containing the furanone.

  • Separation: Separate the organic layer from the aqueous layer. The aqueous layer can be further extracted with a non-polar solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved compound.

  • Drying & Concentration: Combine all organic fractions, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to yield the crude extract.

Steam_Distillation_Workflow start Start plant_material Load Plant Material into Biomass Flask start->plant_material steam Introduce Steam plant_material->steam vaporization Vaporization of Volatile Compounds steam->vaporization condensation Condense Vapors vaporization->condensation collection Collect Distillate (Water + Extract) condensation->collection separation Separate Organic and Aqueous Layers collection->separation final_extract Dry and Concentrate Organic Phase separation->final_extract end End final_extract->end

Caption: Workflow for Steam Distillation.

Method 2: Solvent Extraction (QuEChERS-based)

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is highly effective for isolating a wide range of analytes from complex matrices.[8]

Protocol:

  • Sample Hydration: Weigh 4 g of homogenized plant material into a 50 mL centrifuge tube. Add 10 mL of purified water and 10 mL of acetonitrile (B52724).[8]

  • Initial Extraction: Shake the tube vigorously for 10 minutes.

  • Salting-Out (Partitioning): Add a salt mixture consisting of 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate. Shake immediately and vigorously for 10 minutes.[8] This step separates the acetonitrile layer from the aqueous layer.

  • Centrifugation: Centrifuge the tube at ≥2500 x g for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot (e.g., 4 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing cleanup sorbents (e.g., for fatty matrices, use C18 and PSA).

  • Final Centrifugation: Shake the dSPE tube for 10 minutes and centrifuge at ≥2500 x g for 5 minutes.[8]

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS or HPLC.

Solvent_Extraction_Workflow start Start sample Homogenized Plant Material in Tube start->sample add_solvents Add Water and Acetonitrile, Shake sample->add_solvents add_salts Add QuEChERS Salts, Shake add_solvents->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer Transfer Acetonitrile Layer to dSPE Tube centrifuge1->transfer centrifuge2 Shake and Centrifuge transfer->centrifuge2 final_extract Collect Supernatant (Final Extract) centrifuge2->final_extract end End final_extract->end

Caption: Workflow for QuEChERS-based Solvent Extraction.

Method 3: Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (CO₂), is a green extraction technique that uses a solvent in its supercritical state.[9][10] By manipulating temperature and pressure, the selectivity of the extraction can be finely tuned.[11] This method is ideal for thermally sensitive compounds.[12]

Protocol:

  • Sample Loading: Pack the ground plant material into the SFE extraction vessel.

  • System Pressurization & Heating: Seal the vessel and pump CO₂ into the system. Heat and pressurize the system to bring the CO₂ above its critical point (31.1°C and 73.8 bar).[11] Optimal conditions for furanones and similar compounds are often in the range of 35-60°C and 100-400 bar.[12][13]

  • Co-Solvent (Optional): To enhance the extraction of moderately polar compounds like this compound, a polar co-solvent such as ethanol (B145695) or methanol (B129727) (e.g., 2-10%) can be added to the supercritical CO₂.[12]

  • Dynamic Extraction: Flow the supercritical fluid through the extraction vessel for a set period (e.g., 60-120 minutes). The this compound will dissolve into the fluid.

  • Decompression & Collection: Route the fluid exiting the vessel to a separator. Rapidly decrease the pressure, causing the CO₂ to return to a gaseous state and the extracted compound to precipitate.

  • Extract Recovery: Collect the precipitated extract from the separator. The CO₂ can be recycled.

SFE_Workflow co2_source CO₂ Source pump High-Pressure Pump co2_source->pump heater Heater pump->heater vessel Extraction Vessel (with Plant Material) heater->vessel Supercritical CO₂ separator Separator (Decompression) vessel->separator CO₂ + Extract collection Extract Collection separator->collection co2_recycle Recycle CO₂ separator->co2_recycle Gaseous CO₂

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Quantitative Data Summary

Direct comparative yield data for this compound from a single plant source using these varied methods is scarce in the literature. The table below provides a semi-quantitative comparison of the methods' general performance characteristics for extracting small, semi-volatile compounds.

ParameterSteam DistillationSolvent Extraction (QuEChERS)Supercritical Fluid Extraction (SFE)
Selectivity Moderate (co-distills other volatiles)Low to Moderate (co-extracts many compounds)High (tunable via P/T and co-solvents)[12]
Extraction Time Long (several hours)[6]Very Short (~30 minutes)[8]Moderate (1-2 hours)[9]
Solvent Usage High (water), plus extraction solventLow (acetonitrile)Very Low (recyclable CO₂, minimal co-solvent)[9]
Thermal Degradation High risk due to high temperatures[6]Low risk (ambient temperature)Very Low risk (low operating temperatures)[10]
Automation DifficultModerateHigh
Setup Cost LowLowHigh
Typical LOQ Analyte Dependent~10 µg/kg (GC-MS)[8]Analyte Dependent

Analytical Quantification Protocols

Following extraction, accurate quantification is typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: A GC-MS/MS system equipped with a low-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm).[8]

  • Injection: 1 µL of the final extract, splitless injection at 260°C.[8]

  • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 30°C/min to 85°C, ramp at 5°C/min to 95°C, ramp at 30°C/min to 265°C (hold 5 min).[8]

  • MS Detection: Electron Impact (EI) ionization at 70 eV. Acquisition in both full scan mode (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode (for quantification) using characteristic ions for this compound.

  • Quantification: Based on an external calibration curve prepared using a certified reference standard of this compound.

High-Performance Liquid Chromatography (HPLC)

For related furanone compounds, reversed-phase HPLC with UV detection has proven effective and can be adapted.[14][15]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent like methanol or acetonitrile.[15]

  • Detection: UV detection at a wavelength appropriate for the furanone chromophore (e.g., ~290 nm).[15]

  • Quantification: Based on an external calibration curve prepared using a certified reference standard.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-2(5H)-furanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methyl-2(5H)-furanone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes are commonly employed, with the choice often depending on the availability of starting materials and desired scale. Key methods include:

  • Bromination and Dehydrobromination of α-methyl-γ-butyrolactone: This is a frequently used method involving the bromination of commercially available α-methyl-γ-butyrolactone followed by dehydrobromination to yield the target furanone.[1]

  • Ring-Closing Metathesis (RCM): A modern approach that utilizes a Grubbs catalyst for the ring-closing metathesis of allyl methacrylate (B99206), offering a high-yielding, single-step operation.[2][3]

  • From Furfural (B47365): This method involves the oxidation of furfural with reagents like hydrogen peroxide to form a furanone precursor, which is then methylated.[4]

  • From Citraconic Anhydride (B1165640): A three-step synthesis starting from citraconic anhydride has been reported with good overall yields.[2]

Q2: My reaction is turning dark and forming a tar-like substance. What is happening?

A2: The formation of dark, polymeric substances is a common issue in furanone synthesis, often attributed to the high reactivity of the furan (B31954) ring, especially under acidic conditions.[5] This can lead to polymerization or decomposition of either the starting materials or the desired product. Careful control of temperature and pH is crucial to minimize these side reactions.[5]

Q3: I am observing a significant amount of an open-ring byproduct. What could be the cause?

A3: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of acid and water.[5] This can lead to the formation of various acyclic dicarbonyl compounds. To mitigate this, ensure anhydrous conditions by using dry solvents and reagents, and consider quenching the reaction with a mild base to neutralize any acid catalysts.[5]

Q4: My yield of this compound is consistently low. What are the likely reasons?

A4: Low yields can result from several factors, including incomplete reactions, the formation of side products such as polymers or ring-opened species, and decomposition of the product during workup or purification.[5] Optimizing reaction parameters like temperature, catalyst concentration, and reaction time is key to improving yields.[6] Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction endpoint.[6]

Q5: Can decarboxylation be a side reaction in these syntheses?

A5: Yes, decarboxylation can occur, particularly at elevated temperatures.[5] If your synthetic route involves precursors with carboxylic acid groups or generates intermediates prone to losing carbon dioxide, this can be a significant pathway leading to byproducts. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.Use fresh, high-purity reagents and catalysts. Ensure proper storage and handling to prevent degradation.
Incorrect reaction temperature.Optimize the reaction temperature. Some steps may require cooling (e.g., lithiation at -75°C), while others may need heating.[4]
Insufficient reaction time.Monitor the reaction progress using TLC or GC to ensure it has gone to completion.[6]
Formation of Polymeric Byproducts Acidic reaction conditions.Maintain a neutral or slightly basic pH, especially during workup. Quench the reaction with a mild base like sodium bicarbonate.[5]
High reaction temperature.Run the reaction at a lower temperature to reduce the rate of polymerization.
Presence of Ring-Opened Byproducts Presence of water or acid.Use anhydrous solvents and reagents. Consider adding a drying agent. Neutralize any acid catalyst upon reaction completion.[5]
Difficult Purification Product instability on silica (B1680970) gel.Some furanones can be sensitive to the acidic nature of standard silica gel. Consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[6]
Co-elution with byproducts.If byproducts have similar polarity, try different solvent systems for chromatography or consider alternative purification methods like distillation or recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for this compound and related precursors.

Table 1: Synthesis of this compound

Starting Material Key Reagents/Catalyst Solvent Temperature Time Yield Reference
α-methyl-γ-butyrolactoneBromine, Red Phosphorus, LiBr, Li₂CO₃THFReflux20 h77%[1]
Allyl MethacrylateGrubbs–Hoveyda-IIB catalyst (5 mol%)Toluene (B28343)70°C18 h91%[3]
Furyl tetramethyldiamidophosphateButyllithium, Methyl IodideTHF-75°C to -55°C-64%[4]
Citraconic Anhydride(Three steps)---60% (overall)[2]

Table 2: Synthesis of 2(5H)-Furanone (A Precursor)

Starting Material Key Reagents/Catalyst Solvent Temperature Time Yield Reference
FurfuralH₂O₂, Formic Acid, N,N-dimethylethanolamineMethylene ChlorideReflux~10 h41%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Allyl Methacrylate via RCM[3]

Materials:

  • Allyl methacrylate (200 mg, 1.58 mmol)

  • Grubbs–Hoveyda-IIB catalyst (45 mg, 5 mol%)

  • Toluene (5 mL)

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) and n-pentane for chromatography

Procedure:

  • In a reaction vessel, dissolve allyl methacrylate (200 mg, 1.58 mmol) in toluene (5 mL).

  • Add the Grubbs–Hoveyda-IIB catalyst (45 mg, 5 mol%) to the solution.

  • Heat the reaction mixture at 70°C for 18 hours under an inert atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Directly load the reaction mixture onto a silica gel column for purification.

  • Elute the product using a mixture of ethyl acetate and n-pentane (1:3).

  • Collect the fractions containing the product and concentrate them under reduced pressure to obtain this compound.

  • The reported yield for this procedure is 91% (140 mg).[3]

Note: Due to the volatile nature of the product, it is recommended not to remove the toluene from the reaction mixture prior to chromatography.[3]

Protocol 2: Synthesis of this compound from α-methyl-γ-butyrolactone[1]

Step A: Bromination to 3-Bromo-dihydro-3-methyl-2(3H)-furanone

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place α-methyl-γ-butyrolactone and a catalytic amount of red phosphorus.

  • Slowly add bromine to the mixture.

  • Heat the reaction mixture to facilitate the bromination.

  • After the reaction is complete, work up the mixture to isolate the bromo lactone.

  • The reported yield for this step is 81%.[1]

Step B: Dehydrobromination to this compound

  • Treat the bromo lactone from Step A with a suspension of lithium bromide and lithium carbonate (1.2:1 molar ratio) in anhydrous THF.

  • Reflux the mixture for 20 hours.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation or chromatography to obtain this compound.

  • The reported yield for this step is 77%.[1]

Visualizations

Experimental_Workflow_RCM cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Allyl Methacrylate in Toluene add_catalyst Add Grubbs–Hoveyda-IIB Catalyst start->add_catalyst react Heat at 70°C for 18 hours add_catalyst->react cool Cool to Room Temperature react->cool chromatography Silica Gel Chromatography cool->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for the RCM synthesis of this compound.

Troubleshooting_Yield cluster_analysis Problem Analysis cluster_solutions_polymer Polymerization Issues cluster_solutions_ringopen Ring-Opening Issues cluster_solutions_incomplete Incomplete Reaction start Low Yield of This compound check_reaction Check Reaction Mixture: Dark Color/Tar Present? start->check_reaction check_byproducts Analyze Byproducts: Ring-Opened Species? check_reaction->check_byproducts No solution_polymer Reduce Temperature Control pH (neutralize acid) check_reaction->solution_polymer Yes solution_ringopen Use Anhydrous Solvents Ensure Dry Reagents check_byproducts->solution_ringopen Yes solution_incomplete Optimize Time/Temperature Check Reagent Purity check_byproducts->solution_incomplete No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting peak tailing of 3-Methyl-2(5H)-furanone in GC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing of 3-Methyl-2(5H)-furanone

This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing issues with this compound in their Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge. This compound is a polar compound containing a lactone ring and a methyl group, making it susceptible to interactions with active sites within the GC system. This can lead to peak tailing, which is problematic because it can cause:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate Integration: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

A2: The primary causes of peak tailing for polar analytes like this compound are typically related to unwanted interactions within the GC system. These include:

  • Active Sites in the Inlet: The inlet liner is a common source of activity. Undeactivated glass liners have exposed silanol (B1196071) groups (-Si-OH) that can form hydrogen bonds with the polar furanone, delaying its transfer to the column and causing tailing.[2][3] Contamination from previous injections can also create active sites.

  • Column Issues: The capillary column itself can have active sites, especially at the inlet end where the stationary phase may be degraded.[1] Using a column with a polarity that is not well-suited for the analyte can also contribute to poor peak shape. For polar compounds like this compound, a polar or mid-polar column is generally recommended.

  • Improper Column Installation: A poorly cut or installed column can create dead volumes and turbulence in the flow path, leading to band broadening and peak tailing.[1]

  • Sub-optimal Method Parameters: An injection temperature that is too low may lead to incomplete vaporization of the analyte, while an inappropriate carrier gas flow rate can also negatively affect peak shape.

Q3: How can I systematically troubleshoot peak tailing for this compound?

A3: A logical and systematic approach is the key to efficiently resolving peak tailing issues. The following workflow is recommended:

Troubleshooting_Workflow start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Inlet Liner with a  Deactivated Liner start->inlet_maintenance check_column_installation Check Column Installation: - Ensure a clean, square cut - Verify correct installation depth inlet_maintenance->check_column_installation Issue Persists end Peak Shape Improved inlet_maintenance->end Issue Resolved trim_column Trim Column Inlet: - Remove 15-30 cm from the  front of the column check_column_installation->trim_column Issue Persists check_column_installation->end Issue Resolved optimize_method Optimize GC Method Parameters: - Adjust Inlet Temperature - Optimize Carrier Gas Flow Rate - Check Oven Temperature Program trim_column->optimize_method Issue Persists trim_column->end Issue Resolved consider_column Evaluate GC Column: - Is the polarity appropriate? - Is the column old or contaminated? optimize_method->consider_column Issue Persists optimize_method->end Issue Resolved consider_column->end Issue Resolved

Caption: A systematic workflow for troubleshooting peak tailing of this compound.

In-depth Troubleshooting Guides

Issue 1: Active Sites in the GC Inlet

Q: My this compound peak is tailing. How do I know if the inlet is the problem and what should I do?

A: The inlet is the first place to investigate, as it is a frequent source of activity. If you are using a standard, non-deactivated glass liner, it is highly likely to be the cause of peak tailing for a polar analyte like this compound.

Solution:

  • Replace the Inlet Liner: The most effective solution is to replace the current liner with a deactivated inlet liner. Deactivated liners are treated to cap the active silanol groups, minimizing their interaction with polar analytes.

  • Replace the Septum: A worn or cored septum can release particles into the inlet, creating active sites. Regularly replace the septum.

  • Clean the Inlet: If the inlet body is contaminated, it should be cleaned according to the manufacturer's instructions.

Data Presentation: The Impact of a Deactivated Inlet Liner

The following table illustrates the expected improvement in peak shape for this compound after switching to a deactivated inlet liner. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak.

ParameterStandard Glass LinerDeactivated Liner
Peak Asymmetry Factor 1.81.1
Peak Height (arbitrary units) 8,50012,000
Resolution from an adjacent peak 1.21.9

Note: Data is representative of the expected improvements for a polar analyte and may vary depending on the specific GC system and conditions.

Issue 2: GC Column Problems

Q: I've replaced the inlet liner with a deactivated one, but I still see some peak tailing. Could the column be the issue?

A: Yes, if inlet maintenance does not resolve the issue, the column is the next component to investigate.

Solutions:

  • Trim the Column: The front section of the column can become contaminated or the stationary phase can degrade over time. Trimming 15-30 cm from the inlet end of the column can often restore peak performance.

  • Column Conditioning: If the column has not been used for a while or has been exposed to contaminants, conditioning it at a high temperature (below the column's maximum temperature limit) can help remove volatile contaminants and improve peak shape.

  • Evaluate Column Choice: For the analysis of this compound, a polar stationary phase (e.g., WAX or a mid-polar phase like a 5% phenyl-methylpolysiloxane) is recommended to achieve good peak shape and retention.[4] If you are using a non-polar column, you may observe more significant tailing.

Experimental Protocols

Protocol 1: Inlet Liner and Septum Replacement

Objective: To replace the inlet liner and septum to eliminate active sites in the GC inlet.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Tweezers or liner removal tool

  • Lint-free gloves

Procedure:

  • Cool down the GC inlet to a safe temperature (typically below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing lint-free gloves, unscrew the septum nut.

  • Remove the old septum.

  • Carefully remove the old inlet liner using tweezers or a liner removal tool.

  • Insert the new, deactivated inlet liner.

  • Place the new septum in the septum nut and tighten it (do not overtighten).

  • Restore the carrier gas flow and perform a leak check.

  • Heat the inlet to the desired temperature.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of the GC column.

Materials:

  • Capillary column cutter (ceramic wafer or diamond-tipped scorer)

  • Magnifying glass or small microscope

  • Lint-free gloves

Procedure:

  • Cool down the GC inlet and oven.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Wearing lint-free gloves, use a capillary column cutter to score the column about 15-30 cm from the inlet end.

  • Gently snap the column at the score.

  • Inspect the cut end with a magnifying glass to ensure it is a clean, square cut with no jagged edges or fragments.

  • Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.

  • Restore the carrier gas flow and perform a leak check.

Protocol 3: GC Column Conditioning

Objective: To remove contaminants and stabilize the stationary phase of the GC column.

Procedure:

  • Ensure the column is properly installed in the inlet and detector.

  • Set the carrier gas flow to the normal operating rate.

  • Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to the column's maximum isothermal temperature limit (or 20°C above the final temperature of your analytical method, whichever is lower). Do not exceed the column's maximum temperature limit.

  • Hold at the maximum temperature for 1-2 hours.

  • Cool down the oven to the initial temperature of your analytical method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions that lead to peak tailing and how a deactivated surface mitigates this issue.

Peak_Tailing_Mechanism cluster_0 Undeactivated Surface cluster_1 Deactivated Surface Analyte This compound (Polar) Interaction Hydrogen Bonding Analyte->Interaction Silanol Active Silanol Group (-Si-OH) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Analyte2 This compound (Polar) No_Interaction Minimal Interaction Analyte2->No_Interaction Deactivated_Silanol Capped Silanol Group (-Si-O-SiR3) Deactivated_Silanol->No_Interaction Symmetrical_Peak Symmetrical Peak No_Interaction->Symmetrical_Peak

Caption: Mechanism of peak tailing due to active sites and its prevention using a deactivated surface.

References

stability issues of 3-Methyl-2(5H)-furanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-2(5H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound, a lactone (cyclic ester), is primarily influenced by pH, temperature, and the presence of strong acids, bases, or potent nucleophiles.[1] Like other furanones, it is susceptible to degradation under conditions that favor hydrolysis of the ester bond. Elevated temperatures can accelerate this degradation process.[1]

Q2: My solution of this compound is losing potency over time. What is the most likely cause?

A gradual loss of concentration is most likely due to the hydrolysis of the lactone ring. This reaction breaks the cyclic ester bond, forming an open-chain hydroxy carboxylic acid.[1] The rate of this hydrolysis is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can catalyze this degradation.[1]

Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

While specific stability data for this compound is limited, structurally similar furanone derivatives show the greatest stability in mildly acidic environments. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) is most stable at a pH of 3.5.[1] It is reasonable to infer that this compound will also exhibit maximum stability in a buffered solution around pH 3-4.[1]

Q4: How can I detect and quantify this compound and its potential degradation products?

The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3]

  • GC-MS: Offers high sensitivity and is ideal for identifying and quantifying volatile and semi-volatile compounds.[2][3] It is a suitable method for determining this compound in various food matrices.[4]

  • HPLC: A versatile technique suitable for compounds that are non-volatile or thermally unstable.[2] Coupling with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides excellent separation and detection capabilities.[2]

Q5: Are there any known incompatibilities I should be aware of when preparing solutions?

Yes. Avoid strong acids, strong bases, and potent nucleophiles, as they can catalyze the degradation of the furanone ring.[1] The compatibility of this compound with other reagents in your formulation should always be determined experimentally.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

ProblemPossible CauseRecommended Solution
Rapid loss of compound after dissolution The pH of the aqueous solution is too high or too low, causing rapid hydrolysis.[1]Prepare solutions in a buffered system, ideally around pH 3-4.[1] Verify the final pH of your solution after adding the compound.
Appearance of unexpected peaks in chromatogram (HPLC/GC-MS) Formation of degradation products.[1]Attempt to identify the degradation products using mass spectrometry to confirm the degradation pathway (e.g., hydrolysis).[1] Review solution preparation and storage conditions.
Precipitate formation in the solution The open-chain degradation product may have different solubility characteristics than the parent compound.[1]Characterize the precipitate to confirm if it is a degradation product. Adjust solution conditions (e.g., pH, co-solvents) if possible to maintain solubility.
Inconsistent results between experimental runs Instability of stock solutions or degradation during the experiment.Prepare fresh stock solutions before each experiment. Store stock solutions in a suitable organic solvent (e.g., acetonitrile (B52724), methanol) at low temperatures. Minimize the time the compound is in an aqueous solution.

Data Summary

Table 1: Stability of Furaneol in Aqueous Solution at Different pH Values

pHTemperature (°C)Stability ProfileReference
3.5Not SpecifiedExhibits greatest stability[1]
< 3.0Not SpecifiedSusceptible to acid-catalyzed hydrolysis[1]
> 4.0Not SpecifiedSusceptible to base-catalyzed hydrolysis[1]

Disclaimer: This data is for a structurally similar compound and should be used as a general guideline. Experimental validation of this compound stability under your specific conditions is highly recommended.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G cluster_0 Troubleshooting Workflow A Observed Instability (e.g., peak area decrease) B Check Solution pH A->B C Check Storage Temperature & Light A->C D Analyze for Degradation Products A->D E Is pH outside optimal range (3-4)? B->E F Is storage T > 4°C or exposed to light? C->F G Are unexpected peaks present? D->G H Adjust to pH 3-4 using a buffer system E->H Yes I Store at 2-8°C in amber vials F->I Yes J Confirm Hydrolysis Pathway (e.g., via MS) G->J Yes

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Lactone Ring Hydrolysis Pathway furanone This compound (Lactone Ring) product Open-Chain Hydroxy Carboxylic Acid furanone->product + H2O (catalyzed by H+ or OH-)

Caption: Primary degradation pathway via hydrolysis.

G cluster_2 pH Stability Study Workflow prep_stock Prepare Concentrated Stock in Organic Solvent incubate Incubate Aliquots in Buffers at Constant T prep_stock->incubate prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9) prep_buffers->incubate sample Sample at Time Points (T=0, 2, 4, 8, 24 hr) incubate->sample analyze Analyze Samples (HPLC or GC-MS) sample->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for a pH stability study.

Key Experimental Protocols

1. Protocol for pH-Dependent Stability Assessment

This protocol provides a framework for determining the stability of this compound across a range of pH values.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile or methanol (B129727)

    • Buffer salts (for preparing pH 2, 4, 7, 9, and 11)

    • HPLC-grade water

    • Constant temperature incubator (e.g., 25°C or 37°C)

    • Autosampler vials

  • Procedure:

    • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range.[1]

    • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in acetonitrile or methanol to minimize degradation before the experiment.[1]

    • Incubation: In separate vials for each time point and pH, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting aqueous stability.[1]

    • Time Points: Incubate the solutions at a constant temperature.[1] Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The T=0 sample should be analyzed immediately after preparation.

    • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or GC-MS method.

    • Data Evaluation: Plot the percentage of remaining this compound against time for each pH value to determine the rate of degradation.

2. General Protocol for GC-MS Analysis

This protocol is a starting point for developing a quantitative method for this compound. Method optimization and validation are required.

  • Sample Preparation (QuEChERS-like approach): [4]

    • Homogenize 4 grams of the sample in a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile (ACN). Shake for 10 minutes.

    • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, and 0.5 g Na₂H citrate (B86180) sesquihydrate. Shake for another 10 minutes.

    • Centrifuge at 2500 x g for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) into a sampler vial for analysis. Further cleanup with dSPE may be necessary for complex matrices.[4]

  • Instrumentation (GC-MS/MS): [4]

    • Column: DB-5ms or equivalent (30 m, 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Injection: 1 µL splitless injection.

    • Injector Temperature: 250-260°C.[3][4]

    • Oven Temperature Program: 50°C for 2 min, ramp at 30°C/min to 85°C, then 5°C/min to 95°C, then 30°C/min to 265°C and hold for 5 min.[4]

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.[3] Scan range m/z 40-450.[3] Use selected ion monitoring (SIM) for quantification for higher sensitivity.

References

Technical Support Center: Purification of Synthetic 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with synthetic 3-Methyl-2(5H)-furanone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue 1: The purified this compound is yellow and contains high-boiling point impurities.

  • Possible Cause: The yellow discoloration and presence of high-boiling residues are common outcomes of the synthesis process, potentially arising from side reactions or polymerization of starting materials and products.[1]

  • Troubleshooting Steps:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is an effective method to separate this compound from less volatile impurities.[1] Collect the fraction boiling at 97-101 °C (19 mmHg).[1]

    • Aqueous Workup: Before distillation, washing the organic phase with a sodium bisulfite solution can help remove certain aldehydes and other reactive impurities.[1] A subsequent wash with a saturated sodium chloride/sodium carbonate solution can neutralize acidic byproducts.[1]

    • Decolorizing Carbon: If the yellow color persists after distillation, treatment with activated charcoal can be employed. Dissolve the furanone in a suitable solvent, add a small amount of activated charcoal, heat, and then perform a hot filtration to remove the charcoal and adsorbed color impurities. Be aware that this may lead to some product loss.

Issue 2: The product is contaminated with the starting material, 2(5H)-furanone.

  • Possible Cause: Incomplete methylation reaction during the synthesis.

  • Troubleshooting Steps:

    • Fractional Distillation: 2(5H)-Furanone has a slightly lower boiling point (89-91 °C at 16 mmHg) than this compound (97-101 °C at 19 mmHg).[1] Careful fractional distillation should allow for their separation.

    • Column Chromatography: If distillation is not sufficiently effective, column chromatography on silica (B1680970) gel can be used. Since this compound is more substituted, it is expected to be slightly less polar than 2(5H)-furanone. A non-polar to moderately polar eluent system, such as hexane/ethyl acetate, should provide good separation.

Issue 3: The crude product shows multiple spots on a TLC plate, and the main product streaks.

  • Possible Cause: The presence of various impurities with a range of polarities. Streaking can be caused by overloading the TLC plate, the presence of acidic or basic impurities, or strong interactions with the silica gel.

  • Troubleshooting Steps:

    • Optimize TLC Conditions:

      • Use a more dilute solution of your crude product for spotting.

      • Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or dichloromethane/methanol) to achieve better separation (an Rf value of 0.2-0.4 for the product is ideal).

      • To reduce streaking of acidic or basic compounds, a small amount of acetic acid or triethylamine, respectively, can be added to the mobile phase.

    • Column Chromatography: Once optimal TLC conditions are found, they can be adapted for column chromatography. A general rule is to use a mobile phase that gives an Rf of ~0.3 for the desired compound.

Issue 4: Difficulty in removing residual methyl iodide.

  • Possible Cause: Methyl iodide is a volatile reagent used in the synthesis that may not be completely removed during solvent evaporation.

  • Troubleshooting Steps:

    • Azeotropic Removal: Co-evaporation with a solvent like toluene (B28343) under reduced pressure can help remove residual methyl iodide.

    • Chemical Quenching: Quenching the reaction mixture with a solution of sodium thiosulfate (B1220275) can react with and help remove excess methyl iodide.

    • Vacuum Application: Applying a high vacuum for an extended period after initial solvent removal can effectively remove volatile impurities like methyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities can be categorized as:

  • Starting Materials and Reagents: Unreacted 2(5H)-furanone, methyl iodide, and butyllithium.

  • Side Products: Isomers of the product, and products from side reactions of the reactive intermediates.

  • Degradation Products: Furanones can be sensitive to pH changes and may undergo hydrolysis, especially under strongly acidic or basic conditions.

  • High-Boiling Residues: Polymeric materials and other high molecular weight byproducts formed during the synthesis.[1]

Q2: What are the recommended storage conditions for purified this compound?

A2: To maintain purity, this compound should be stored in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the product and identifying structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical purity checks and preparative purification.

Data Presentation

Table 1: Physical Properties of this compound and a Key Precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)
This compoundC₅H₆O₂98.1097-101 / 19[1]
2(5H)-FuranoneC₄H₄O₂84.0789-91 / 16[1]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (at least 30 cm). Ensure all glassware is dry.

  • Charge the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 19 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Discard any initial low-boiling fractions.

    • Carefully collect the fraction that distills at 97-101 °C. This is the purified this compound.

    • Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the desired product has been distilled.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, and sealed container for storage.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting Crude_Product Crude Synthetic Product (Contains impurities) Aqueous_Workup Aqueous Workup (e.g., NaHSO3, Na2CO3 washes) Crude_Product->Aqueous_Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Workup->Solvent_Removal Fractional_Distillation Fractional Distillation (Reduced Pressure) Solvent_Removal->Fractional_Distillation Purity_Analysis Purity Analysis (GC-MS, NMR) Fractional_Distillation->Purity_Analysis Yellow_Color Yellow Color? Purity_Analysis->Yellow_Color Impurities_Present Impurities Present? Purity_Analysis->Impurities_Present Check Purity Yellow_Color->Impurities_Present No Charcoal_Treatment Activated Charcoal Treatment Yellow_Color->Charcoal_Treatment Yes Column_Chromatography Column Chromatography Impurities_Present->Column_Chromatography Yes Pure_Product Pure this compound Impurities_Present->Pure_Product No Charcoal_Treatment->Purity_Analysis Column_Chromatography->Purity_Analysis

Caption: A logical workflow for the purification of synthetic this compound.

References

reducing by-product formation in 3-Methyl-2(5H)-furanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-Methyl-2(5H)-furanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes are employed, with the choice often depending on the availability of starting materials and desired scale. The most common methods include:

  • Bromination and Dehydrobromination of α-Methyl-γ-butyrolactone: This is a classical and often high-yielding method.[1]

  • Ring-Closing Metathesis (RCM) of Allyl Methacrylate (B99206): A modern approach utilizing a Grubbs catalyst for a one-step synthesis.[2]

  • Acid-Catalyzed Condensation of Glyoxal (B1671930) and Methylmalonic Acid: This route can provide hydroxylated precursors to the target molecule.[2]

Q2: What are the critical reaction parameters to control to minimize by-product formation?

A2: Regardless of the synthetic route, careful control of reaction parameters is crucial for minimizing by-products. Key parameters include:

  • Temperature: Both excessively high and low temperatures can lead to incomplete reactions or the formation of degradation products.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to stop the reaction at the optimal point and prevent the formation of by-products from prolonged reaction times.

  • Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and selectivity. Too little may lead to an incomplete reaction, while too much can promote side reactions.

  • Solvent Choice: The polarity and nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the product distribution.

Q3: How can I effectively purify crude this compound?

A3: Purification of this compound typically involves one or a combination of the following techniques:

  • Distillation: Fractional distillation under reduced pressure is effective for removing less volatile and more volatile impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating the target compound from by-products with different polarities.[3][4] A mixture of ethyl acetate (B1210297) and hexane (B92381) is a commonly used eluent system.[3]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system, such as diethyl ether-hexane, can be an effective purification method.[5]

  • Aqueous Workup: Washing the organic extract with a sodium bicarbonate solution can help remove acidic impurities.[3]

Troubleshooting Guides by Synthetic Route

Route 1: Bromination and Dehydrobromination of α-Methyl-γ-butyrolactone

This method involves the bromination of α-methyl-γ-butyrolactone to form 3-bromo-3-methyl-γ-butyrolactone, followed by dehydrobromination to yield this compound.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low yield of brominated intermediate Incomplete bromination.- Ensure the use of fresh bromine and red phosphorus. - Control the reaction temperature carefully during bromine addition.
Formation of the exocyclic isomer (α-methylene-γ-butyrolactone) Use of a strong, non-hindered base for dehydrobromination.- Use a bulky, non-nucleophilic base like lithium carbonate in combination with lithium bromide. - Carefully control the reaction temperature during dehydrobromination.
Incomplete dehydrobromination Insufficient reaction time or temperature. Ineffective base.- Monitor the reaction by TLC or GC to ensure completion. - Increase the reaction temperature or prolong the reaction time as needed. - Ensure the base is of good quality and used in appropriate stoichiometry.
Presence of dark, high-boiling residues Polymerization or degradation of the product.- Purify the crude product by vacuum distillation. - Avoid excessive heating during workup and purification.

Experimental Protocol: Synthesis of this compound from α-Methyl-γ-butyrolactone

  • Bromination: To a stirred mixture of α-methyl-γ-butyrolactone and a catalytic amount of red phosphorus, slowly add bromine at a temperature of 10-15 °C. After the addition is complete, heat the mixture to 70-80 °C until the reaction is complete (monitored by GC).

  • Workup: Cool the reaction mixture and pour it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a solution of sodium bisulfite to remove excess bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Dehydrobromination: Treat the crude bromo-lactone with a suspension of lithium bromide and lithium carbonate in anhydrous THF. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by vacuum distillation to obtain this compound.

Logical Workflow for Troubleshooting Route 1

start Start Synthesis bromination Bromination of α-Methyl-γ-butyrolactone start->bromination dehydrobromination Dehydrobromination bromination->dehydrobromination issue1 Low Yield or Incomplete Reaction bromination->issue1 Problem? purification Purification dehydrobromination->purification issue2 By-product Formation (e.g., exocyclic isomer) dehydrobromination->issue2 Problem? product Pure this compound purification->product issue3 Purification Issues purification->issue3 Problem? solution1 Check Reagents Optimize Temp. & Time issue1->solution1 solution2 Use Bulky Base Control Temperature issue2->solution2 solution3 Optimize Distillation/ Chromatography Conditions issue3->solution3 solution1->bromination solution2->dehydrobromination solution3->purification

Caption: Troubleshooting workflow for the synthesis via bromination/dehydrobromination.

Route 2: Ring-Closing Metathesis (RCM) of Allyl Methacrylate

This is a one-step synthesis using a Grubbs catalyst to cyclize allyl methacrylate into this compound.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low conversion Inactive catalyst. Impurities in the substrate or solvent. Insufficient reaction time or temperature.- Use a fresh, active Grubbs catalyst. - Ensure the substrate and solvent are pure and dry. - Increase the reaction temperature or prolong the reaction time.[2]
Formation of oligomers/polymers High concentration of the substrate.- Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Formation of desallyl side products Isomerization of the double bond.- Use a second-generation Grubbs or Hoveyda-Grubbs catalyst, which can sometimes suppress isomerization. - Add isomerization suppressants like 1,4-benzoquinone.
Difficulty in removing the ruthenium catalyst Residual catalyst in the product.- Use a ruthenium scavenger (e.g., activated carbon, lead tetraacetate) during workup. - Purify by column chromatography.

Experimental Protocol: Synthesis of this compound via RCM

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve allyl methacrylate in dry, degassed dichloromethane. Add a solution of a second-generation Grubbs catalyst (e.g., 1-5 mol%) in dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup: Quench the reaction by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Logical Workflow for Troubleshooting Route 2

start Start Synthesis rcm Ring-Closing Metathesis of Allyl Methacrylate start->rcm purification Purification rcm->purification issue1 Low Conversion rcm->issue1 Problem? issue2 Oligomerization rcm->issue2 Problem? product Pure this compound purification->product issue3 Catalyst Residue purification->issue3 Problem? solution1 Check Catalyst Activity Purify Reagents issue1->solution1 solution2 Use High Dilution issue2->solution2 solution3 Use Ru Scavenger Optimize Chromatography issue3->solution3 solution1->rcm solution2->rcm solution3->purification

Caption: Troubleshooting workflow for the Ring-Closing Metathesis synthesis.

Route 3: Acid-Catalyzed Condensation of Glyoxal and Methylmalonic Acid

This route involves the condensation of glyoxal with methylmalonic acid in the presence of an acid catalyst, which can lead to the formation of 5-hydroxy-3-methyl-2(5H)-furanone, a precursor that can be converted to the target molecule.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low yield Poor quality of glyoxal solution. Suboptimal reaction conditions.- Use a freshly prepared or high-quality aqueous glyoxal solution. - Optimize the reaction solvent; for instance, using tetrahydrofuran (B95107) instead of toluene (B28343) may improve the yield.[2]
Formation of a complex mixture of by-products Side reactions such as self-condensation of glyoxal or decarboxylation of methylmalonic acid.- Carefully control the reaction temperature and the rate of addition of reactants. - Optimize the choice and concentration of the acid catalyst.
Difficulty in isolating the product The product may be highly soluble in the aqueous reaction medium.- Perform multiple extractions with a suitable organic solvent. - Consider derivatization to a less polar compound to facilitate extraction and purification.

Experimental Protocol: Synthesis of 5-Hydroxy-3-methyl-2(5H)-furanone

  • Reaction: In a suitable solvent mixture (e.g., water-tetrahydrofuran), dissolve methylmalonic acid and an acid catalyst (e.g., acetic acid). To this solution, add an aqueous solution of glyoxal dropwise at a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the formation of the product by TLC.

  • Workup: Once the reaction is complete, saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Extract the mixture multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary of Key Reaction Parameters and By-products

Synthetic Route Key Parameters to Control Common By-products Typical Yield
Bromination/Dehydrobromination Temperature, Base selectionα-Methylene-γ-butyrolactone, Unreacted starting material, High-boiling residues60-80%
Ring-Closing Metathesis Substrate concentration, Catalyst activity, Solvent purityOligomers/polymers, Desallyl compounds, Ruthenium complexes70-95%[2]
Acid-Catalyzed Condensation Reactant quality, Solvent, Catalyst concentrationSelf-condensation products, Decarboxylation products, Complex mixture of unidentified compounds20-40%[2]

Signaling Pathway and Experimental Workflow Diagrams

General Experimental Workflow for Synthesis and Purification

start Start reaction Chemical Synthesis (Selected Route) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup crude_analysis Analysis of Crude Product (TLC, GC-MS) workup->crude_analysis purification Purification (Distillation, Chromatography, or Recrystallization) crude_analysis->purification pure_analysis Analysis of Pure Product (NMR, GC-MS, etc.) purification->pure_analysis final_product Pure this compound pure_analysis->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Analysis of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the analysis of 3-Methyl-2(5H)-furanone, with a particular focus on mitigating matrix effects.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

GC-MS Analysis Issues

Question 1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?

Answer: Peak tailing in GC-MS analysis of this compound is a common issue that can compromise peak integration and quantification. The primary causes and their solutions are outlined below:

  • Active Sites in the GC System: Polar analytes like this compound can interact with active silanol (B1196071) groups in the injector liner, column, or detector, leading to peak tailing.

    • Solution: Use deactivated liners and columns. If you are using an older column, consider trimming the first few centimeters or replacing it. Regular cleaning of the inlet liner is also crucial to maintain an inert pathway.

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.

    • Solution: Regularly bake out your column according to the manufacturer's instructions to remove contaminants. Trimming the front end of the column can also eliminate the contaminated section.

  • Improper Column Installation: Incorrect column installation in the injector or detector can create dead volumes, resulting in peak tailing and broadening.

    • Solution: Ensure the column is installed according to the manufacturer's instructions, paying close attention to the correct insertion distance.

  • Inadequate Derivatization: For polar furanones, underivatized hydroxyl groups can lead to interactions with the stationary phase.

    • Solution: If not already doing so, consider derivatization to increase the volatility and reduce the polarity of this compound. Silylation is a common approach for this class of compounds.

Question 2: My recovery of this compound is low and inconsistent across different samples. What could be the problem?

Answer: Low and variable recovery is often linked to sample preparation and matrix effects. Here are some potential causes and solutions:

  • Inefficient Extraction: The chosen extraction method may not be optimal for releasing this compound from the sample matrix.

    • Solution: Optimize your extraction procedure. For many food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has proven effective.[1] Ensure thorough homogenization and adequate shaking or vortexing times.

  • Matrix-Induced Signal Enhancement or Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to either suppression or enhancement of the signal. This effect can vary between different sample matrices, causing inconsistent results.

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that closely matches your samples. This helps to compensate for consistent matrix effects.

      • Stable Isotope Dilution Assay (SIDA): The use of a stable isotope-labeled internal standard (e.g., d3-3-Methyl-2(5H)-furanone) is the most effective way to correct for matrix effects and variations in extraction recovery. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

      • Improved Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE), to remove interfering matrix components.[1]

Question 3: I am not detecting a signal for this compound, or the signal is very weak, even in spiked samples. What should I check?

Answer: A weak or absent signal can be due to several factors, from sample preparation to instrument settings.

  • Analyte Volatility and Loss: this compound is a semi-volatile compound. Analyte loss can occur during sample preparation steps that involve high temperatures or prolonged exposure to open air.

    • Solution: Minimize sample heating during preparation. If using a concentration step involving solvent evaporation, use a gentle stream of nitrogen at a low temperature.

  • Derivatization Issues: If you are using a derivatization step, the reaction may be incomplete or the derivative may be unstable.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure your sample extracts are completely dry before adding the derivatization reagent, as water can interfere with the reaction.

  • GC-MS Parameter Optimization: The GC-MS parameters may not be optimal for the detection of this compound or its derivative.

    • Solution:

      • Injection Mode: For trace analysis, use a splitless injection to maximize the amount of analyte transferred to the column.

      • MS Acquisition: Use Selected Ion Monitoring (SIM) mode for quantification to improve sensitivity compared to full scan mode. Select characteristic and abundant ions for this compound.

LC-MS/MS Analysis Issues

Question 4: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal.[2] Here are several strategies to address ion suppression:

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components.

    • Solution:

      • Optimize the Gradient: Modify the mobile phase gradient to better resolve the analyte from the matrix.

      • Change the Column: Use a column with a different stationary phase chemistry to alter the selectivity of the separation.

  • Sample Preparation: Reduce the amount of matrix components introduced into the LC-MS/MS system.

    • Solution:

      • Dilution: A simple and effective method is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. This approach is suitable if the analyte concentration is high enough to remain above the limit of quantification after dilution.

      • Enhanced Cleanup: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove a larger portion of the matrix.

  • Matrix-Matched Standards and Internal Standards: Compensate for the signal suppression.

    • Solution:

      • Matrix-Matched Calibration: As with GC-MS, preparing calibration standards in a blank matrix extract helps to normalize the ion suppression effect.

      • Isotopically Labeled Internal Standard: This is the most reliable method for correcting ion suppression, as the internal standard will be affected in the same way as the analyte.

Question 5: My quantitative results for this compound are not reproducible between different batches of the same sample type. What could be the cause?

Answer: Poor reproducibility in quantitative LC-MS/MS analysis often points to variable matrix effects or inconsistencies in the analytical workflow.

  • Inconsistent Sample Preparation: Variations in the sample preparation procedure can lead to different levels of matrix components in the final extracts.

    • Solution: Ensure that the sample preparation protocol is followed precisely for all samples. Use of automated sample preparation systems can improve consistency.

  • Sample-to-Sample Matrix Variability: Even within the same sample type, there can be natural variations in the matrix composition, leading to different degrees of ion suppression or enhancement.

    • Solution: The most effective way to address this is by using a stable isotope-labeled internal standard. This will compensate for variations in matrix effects between individual samples.

  • Instrumental Drift: Changes in the performance of the LC-MS/MS system over time can lead to inconsistent results.

    • Solution: Regularly perform system suitability checks and calibrations to monitor the instrument's performance. Clean the ion source and other components of the mass spectrometer as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the analytical signal of this compound caused by the presence of other components in the sample (the "matrix").[2] This can manifest as either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), leading to inaccurate quantification.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the signal response of this compound in a pure solvent standard to the response of a post-extraction spiked sample (a blank sample extract to which the analyte has been added at the same concentration). A significant difference in the signal indicates the presence of matrix effects.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While direct analysis is possible, derivatization is often recommended for polar furanones to improve their volatility and thermal stability, leading to better peak shape and sensitivity in GC-MS analysis. Silylation is a common derivatization technique for compounds with hydroxyl groups.

Q4: Which sample preparation technique is best for analyzing this compound in food?

A4: The best technique depends on the specific food matrix and the required sensitivity.

  • QuEChERS is a versatile and widely used method for a variety of food matrices, offering good recovery and cleanup.[1]

  • Solid-Phase Extraction (SPE) can provide a more targeted cleanup, which is beneficial for complex matrices.

  • Headspace Solid-Phase Microextraction (HS-SPME) is a solventless technique that is excellent for volatile and semi-volatile compounds in liquid and solid samples.

Q5: What are the key instrument parameters to optimize for the GC-MS analysis of this compound?

A5: Key parameters include:

  • Injector Temperature and Mode: Use a splitless injection at an optimized temperature to ensure efficient transfer of the analyte without degradation. A typical starting point is 250-260°C.[1]

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent, is often suitable.[1]

  • Oven Temperature Program: A well-designed temperature ramp is crucial for good separation from matrix components.

  • MS Detection: Use SIM mode for quantification, monitoring at least two to three characteristic ions for confirmation.

Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and similar furanones to provide a reference for expected method performance.

Table 1: Method Performance for this compound using a QuEChERS-based GC-MS/MS Method

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)
Meat10Not ReportedNot Reported10
Fish Tissue10Not ReportedNot Reported10
Cheese10Not ReportedNot Reported10
Meat50Not ReportedNot Reported-
Fish Tissue50Not ReportedNot Reported-
Cheese50Not ReportedNot Reported-

Data adapted from a preliminary test of a QuEChERS-based method.[1]

Table 2: Recovery of Structurally Similar Furanones using Different Sample Preparation Techniques

AnalyteSample PreparationMatrixRecovery (%)Reference
4-hydroxy-2,5-dimethyl-3(2H)-furanoneAqueous ExtractionStrawberries>90[3]
2,5-dimethyl-4-hydroxy-3(2H)-furanoneSPE (Lichrolut-EN)Fruit Juice98[4]
Furan and derivativesHS-SPMECanned Oily Fish76-117[5]
Furan and derivativesHS-SPMEFruit76-117[5]
Furan and derivativesHS-SPMEJuice76-117[5]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for GC-MS/MS Analysis of this compound in Food

This protocol is adapted from a method tested for the determination of this compound in meat, cheese, and fish.[1]

  • Sample Homogenization: Homogenize a representative sample of the food matrix.

  • Extraction:

    • Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add two ceramic boiling chips, 10 mL of water, and 10 mL of acetonitrile (B52724).

    • Shake vigorously for 10 minutes.

    • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate.

    • Shake for another 10 minutes.

    • Centrifuge at 2500 x g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 4 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing an appropriate sorbent for the matrix (e.g., EMR-Lipid for fatty matrices).

    • Add 4 mL of water.

    • Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

    • Transfer the supernatant to a clean tube for further cleanup if necessary, or directly for analysis.

  • GC-MS/MS Analysis:

    • GC Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 0.9 mL/min.

    • Injection: 1 µL, splitless mode at 260°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 30°C/min to 85°C.

      • Ramp 2: 5°C/min to 95°C.

      • Ramp 3: 30°C/min to 265°C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: Solid-Phase Extraction (SPE) for Furanone Analysis in Liquid Samples

This protocol is a general procedure for the cleanup of liquid samples like fruit juices, adapted from methods for similar furanones.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load 10 mL of the liquid sample (e.g., fruit juice) onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences like sugars.

  • Elution:

    • Elute the analyte with a suitable organic solvent (e.g., 2 x 1 mL of ethyl acetate (B1210297) or methanol).

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms Derivatization (Optional) lcms LC-MS/MS Analysis cleanup->lcms quantification Quantification gcms->quantification lcms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Inaccurate or Irreproducible Quantitative Results check_sida Using Stable Isotope-Labeled Internal Standard? start->check_sida assess_me Assess Matrix Effect (Post-Extraction Spike) check_sida->assess_me No end_node Reliable Quantification check_sida->end_node Yes improve_cleanup Improve Sample Cleanup (SPE, dSPE) assess_me->improve_cleanup optimize_chroma Optimize Chromatography assess_me->optimize_chroma matrix_match Use Matrix-Matched Calibration assess_me->matrix_match dilute_sample Dilute Sample Extract assess_me->dilute_sample improve_cleanup->end_node optimize_chroma->end_node matrix_match->end_node dilute_sample->end_node

Caption: Troubleshooting logic for matrix effects in furanone analysis.

References

Technical Support Center: Improving the Resolution of 3-Methyl-2(5H)-furanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 3-Methyl-2(5H)-furanone enantiomers. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

General FAQs

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The main strategies for resolving racemic this compound include:

  • Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

  • Diastereomeric Salt Crystallization: Involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Chiral High-Performance Liquid Chromatography (HPLC): Employs a chiral stationary phase (CSP) to achieve separation of the enantiomers based on their differential interactions with the CSP.

Q2: How do I determine the enantiomeric excess (ee) of my resolved sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and accurate methods for determining the enantiomeric excess of your sample. These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the ee.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. Below are common issues and troubleshooting tips.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Problem Possible Cause Troubleshooting Steps
Low or no enzyme activity. 1. Inappropriate enzyme selection.2. Non-optimal reaction conditions (pH, temperature).3. Enzyme denaturation or inhibition.1. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with good selectivity for the substrate.2. Optimize the pH and temperature of the reaction medium. Most lipases function well at neutral pH and temperatures between 30-50°C.3. Ensure the solvent system is compatible with the enzyme. Some organic solvents can denature proteins. Consider using immobilized enzymes for increased stability.
Low enantiomeric excess (ee). 1. Poor enantioselectivity of the chosen enzyme.2. Racemization of the product or starting material under reaction conditions.3. Reaction has proceeded past 50% conversion.1. Screen different enzymes for higher enantioselectivity.2. Check the stability of the enantiomers under the reaction conditions without the enzyme. Adjust pH or temperature to minimize racemization.3. Monitor the reaction progress closely and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.
Slow reaction rate. 1. Insufficient enzyme concentration.2. Poor substrate solubility.3. Product inhibition.1. Increase the enzyme loading.2. Use a co-solvent to improve the solubility of the this compound.3. If the product is an acid, consider in-situ removal or neutralization to prevent a decrease in pH and product inhibition.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Adapted from related furanones)

Disclaimer: This protocol is based on the resolution of structurally similar 5-hydroxy-2(5H)-furanones and may require optimization for this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B, CALB)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical chiral HPLC or GC for ee determination

Procedure:

  • To a solution of racemic this compound (1 equivalent) in the chosen organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • The filtrate contains the acylated product and the unreacted enantiomer of this compound. These can be separated by standard column chromatography.

  • The acylated product can be hydrolyzed back to the corresponding enantiomer of this compound if desired.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products Racemate Racemic this compound Reaction Enzymatic Acylation Racemate->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Organic Solvent Solvent->Reaction AcylDonor Acyl Donor AcylDonor->Reaction Filter Filter to remove enzyme Reaction->Filter Separation Chromatographic Separation Filter->Separation EnantioenrichedSM Enantioenriched (S)-3-Methyl-2(5H)-furanone Separation->EnantioenrichedSM Product Acylated (R)-3-Methyl-2(5H)-furanone Separation->Product

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Diastereomeric Salt Crystallization

This classical resolution method relies on the differential solubility of diastereomeric salts.

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Possible Cause Troubleshooting Steps
No crystallization occurs. 1. Salts are too soluble in the chosen solvent.2. Insufficient concentration.3. Inappropriate resolving agent.1. Screen a wider range of solvents with varying polarities.2. Concentrate the solution or add an anti-solvent to induce precipitation.3. Test different chiral resolving agents (e.g., chiral amines like (R)- or (S)-1-phenylethylamine).
Oiling out instead of crystallization. 1. Solution is too supersaturated.2. Crystallization temperature is too high.1. Use a more dilute solution.2. Employ a slower cooling rate.3. Add the anti-solvent more slowly.
Low diastereomeric excess (de). 1. Co-crystallization of both diastereomers.2. Inefficient separation of crystals from the mother liquor.1. Optimize the solvent system to maximize the solubility difference between the diastereomers.2. Perform multiple recrystallization steps.3. Ensure thorough washing of the crystals with cold solvent.
Low yield of the desired diastereomer. 1. The desired salt is too soluble.2. Premature termination of crystallization.1. Optimize the solvent and temperature to minimize the solubility of the target salt.2. Allow for a longer crystallization time or cool to a lower temperature.
Experimental Protocol: Diastereomeric Salt Crystallization (General Procedure)

Disclaimer: This is a general protocol and requires optimization of the resolving agent and solvent for this compound. The furanone must first be hydrolyzed to the corresponding hydroxy acid to react with a chiral amine.

Materials:

  • Racemic 3-hydroxy-3-methylbutanoic acid (from hydrolysis of racemic this compound)

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)

  • A range of solvents for screening (e.g., ethanol, isopropanol (B130326), acetone, ethyl acetate)

  • Acid and base for salt breaking and lactonization

  • Standard laboratory glassware

Procedure:

  • Hydrolysis: Hydrolyze racemic this compound to the corresponding racemic 3-hydroxy-3-methylbutanoic acid using a base (e.g., NaOH) followed by acidification.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the diastereomeric salt in water and add an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent. Extract the enantiomerically enriched hydroxy acid into an organic solvent.

  • Lactonization: Cyclize the enantiomerically enriched hydroxy acid back to this compound, typically by heating with an acid catalyst.

  • Analysis: Determine the enantiomeric excess of the final product by chiral HPLC or GC.

Workflow for Diastereomeric Salt Crystallization

Diastereomer_Workflow cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_separation Separation & Regeneration cluster_products Products RacemicAcid Racemic Hydroxy Acid SaltFormation Formation of Diastereomeric Salts RacemicAcid->SaltFormation ResolvingAgent Chiral Resolving Agent ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration SaltBreaking Salt Breaking Filtration->SaltBreaking Less Soluble Salt MotherLiquor Mother Liquor (contains other diastereomer) Filtration->MotherLiquor Lactonization Lactonization SaltBreaking->Lactonization EnrichedEnantiomer Enantioenriched This compound Lactonization->EnrichedEnantiomer

Caption: General workflow for resolution via diastereomeric salt crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Troubleshooting Guide: Chiral HPLC
Problem Possible Cause Troubleshooting Steps
No separation of enantiomers. 1. Inappropriate chiral stationary phase (CSP).2. Unsuitable mobile phase.1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).2. Vary the mobile phase composition (e.g., change the ratio of hexane (B92381)/isopropanol in normal phase).
Poor resolution (Rs < 1.5). 1. Suboptimal mobile phase composition.2. High flow rate.3. High temperature.1. Fine-tune the mobile phase composition.2. Decrease the flow rate.3. Lower the column temperature.
Peak tailing or broadening. 1. Secondary interactions with the stationary phase.2. Column overload.1. Add a modifier to the mobile phase (e.g., a small amount of acid or base).2. Inject a smaller sample volume or a more dilute sample.
Irreproducible retention times. 1. Incomplete column equilibration.2. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each run.2. Use a column oven to maintain a constant temperature.
Experimental Protocol: Chiral HPLC Method Development (General Guidance)

Disclaimer: The following are general starting points for method development. Specific conditions will need to be optimized for this compound.

Materials:

  • Racemic this compound standard

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • A selection of analytical chiral columns (e.g., Chiralpak IA, IB, IC)

  • HPLC system with UV detector

Procedure:

  • Column Screening:

    • Start with a polysaccharide-based chiral column (e.g., Chiralpak IA).

    • Use a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Set a flow rate of 1.0 mL/min and a UV detection wavelength where the compound absorbs.

    • Inject a small volume of a dilute solution of the racemic mixture.

    • If no separation is observed, screen other columns and mobile phase systems.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by varying the ratio of the strong to weak solvent (e.g., increase or decrease the percentage of isopropanol in hexane).

    • Optimize the flow rate (lower flow rates often improve resolution in chiral separations).

    • Investigate the effect of temperature using a column oven.

Logical Flow for Chiral HPLC Method Development

HPLC_Method_Dev Start Start with Racemic This compound ScreenColumns Screen Chiral Stationary Phases Start->ScreenColumns SelectMP Select Initial Mobile Phase ScreenColumns->SelectMP Analyze Analyze Separation SelectMP->Analyze GoodResolution Resolution Acceptable? Analyze->GoodResolution Optimize Optimize Conditions (Mobile Phase, Flow Rate, Temp.) GoodResolution->Optimize No FinalMethod Final Analytical Method GoodResolution->FinalMethod Yes Optimize->Analyze

Caption: Logical workflow for developing a chiral HPLC separation method.

Technical Support Center: Trace Level Detection of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 3-Methyl-2(5H)-furanone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for the trace level detection of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and effective technique for the trace level detection of this compound due to its high sensitivity and selectivity for volatile and semi-volatile compounds.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile or thermally labile related compounds, often coupled with Diode Array (DAD) or Mass Spectrometry (MS) detectors.[1]

2. What are the typical Limits of Quantification (LOQs) for this compound in food samples?

The LOQ for this compound can vary depending on the sample matrix and the analytical method employed. A QuEChERS-like approach followed by GC-MS/MS has achieved LOQs of 2.9 - 8.9 µg/kg in meat, cheese, and fish.[2] For practical purposes in these matrices, a preliminary LOQ of 10 µg/kg is often considered achievable.[2]

3. Is derivatization necessary for the analysis of this compound?

While not always mandatory, derivatization can significantly improve the volatility and chromatographic behavior of furanone compounds, especially those with polar hydroxyl groups.[1] Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to enhance GC analysis.[1] For some furanones, derivatization with agents like pentafluorobenzyl bromide (PFBBr) can also be employed to improve sensitivity.[3]

4. What sample preparation techniques are recommended for different matrices?

The choice of sample preparation technique depends on the complexity of the sample matrix:

  • Solid and Semi-Solid Food Matrices (e.g., meat, cheese, fish): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) alike approach is effective for extraction and cleanup.[2]

  • Liquid Matrices (e.g., fruit juice): Solid-Phase Extraction (SPE) using cartridges like C-18 is commonly used for cleanup and concentration.[3]

  • Headspace Analysis: For volatile furanones, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive technique that minimizes matrix effects.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing 1. Active sites in the GC inlet liner or column. 2. Analyte is too polar for the column. 3. Injection temperature is too low.1. Use a deactivated inlet liner and perform regular maintenance. Consider using a retention gap. 2. Derivatize the analyte to increase volatility and reduce polarity. Ensure the correct GC column is being used (e.g., DB-5ms). 3. Increase the injector temperature (e.g., 250-260°C).[2][3]
Low Analyte Response / Poor Sensitivity 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or injection. 3. Suboptimal MS parameters.1. Optimize the extraction solvent and time. For complex matrices, consider a more rigorous extraction method like QuEChERS. 2. Keep samples cool during preparation to minimize volatile losses.[5] If derivatizing, ensure complete reaction. 3. Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.[4]
High Background Noise / Matrix Interferences 1. Insufficient sample cleanup. 2. Co-elution of matrix components with the analyte.1. Incorporate a cleanup step such as Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as used in QuEChERS.[2][3] 2. Optimize the GC temperature program to improve separation. Use a column with a different stationary phase if co-elution persists.
Poor Reproducibility 1. Inconsistent sample homogenization. 2. Variation in manual injection volume or SPME extraction time. 3. Fluctuation in instrument performance.1. Ensure the sample is thoroughly homogenized before taking a subsample.[2] 2. Use an autosampler for consistent injections and extractions. Add an internal standard to correct for variations.[4] 3. Perform regular instrument calibration and maintenance.

Experimental Protocols

Method 1: QuEChERS-like Extraction with GC-MS/MS Analysis

This method is suitable for the analysis of this compound in complex food matrices like meat, cheese, and fish.[2]

Sample Preparation:

  • Homogenize a representative sample.

  • Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate.

  • Shake for another 10 minutes.

  • Centrifuge at 2500 x g for 5 minutes.

  • The supernatant can be directly analyzed or subjected to further cleanup if necessary.

GC-MS/MS Conditions:

Parameter Value
GC Column DB-5ms or equivalent (30 m x 250 µm x 0.25 µm)
Injection 1 µL splitless at 260°C for 1 min
Carrier Gas Helium at 0.9 mL/min
Oven Program 50°C (2 min hold), then 30°C/min to 85°C, then 5°C/min to 95°C, then 30°C/min to 265°C (5 min hold)
MS Mode Multiple Reaction Monitoring (MRM)
Method 2: Headspace SPME with GC-MS Analysis

This method is ideal for analyzing volatile furanones and minimizing matrix effects.[3]

Sample Preparation and Derivatization (if required):

  • Homogenize the sample.

  • Place a known amount of the sample into a headspace vial.

  • Add an internal standard.

  • For enhanced volatility, especially for hydroxylated furanones, perform in-situ derivatization (e.g., with PFBBr at 60-80°C).[3]

HS-SPME Conditions:

Parameter Value
SPME Fiber Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
Extraction Mode Headspace
Extraction Temp. 60°C
Extraction Time 30 min

GC-MS Conditions:

Parameter Value
GC Column DB-5ms or equivalent
Injection Splitless at 250°C
Carrier Gas Helium
Oven Program 50°C (2 min hold), then 10°C/min to 280°C (5 min hold)
MS Mode Electron Ionization (EI) at 70 eV, scan range m/z 40-450

Quantitative Data Summary

Compound Matrix Method LOQ Reference
This compoundMeat, Cheese, FishQuEChERS-like, GC-MS/MS2.9 - 8.9 µg/kg[2]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Food SamplesDerivatization/SPME, GC-MS2 ng/mL[3]

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (4g) Add_Solvents Add Water (10mL) & Acetonitrile (10mL) Sample->Add_Solvents Shake1 Shake (10 min) Add_Solvents->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (10 min) Add_Salts->Shake2 Centrifuge Centrifuge (2500g, 5 min) Shake2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GCMSMS GC-MS/MS Analysis Supernatant->GCMSMS Data Data Acquisition & Processing GCMSMS->Data

Caption: QuEChERS-like workflow for this compound analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Analytical Issue (e.g., Poor Peak Shape) Cause1 Active Sites in System Start->Cause1 Cause2 Analyte Polarity Start->Cause2 Cause3 Suboptimal Parameters Start->Cause3 Solution1 System Maintenance Cause1->Solution1 Solution2 Derivatization Cause2->Solution2 Solution3 Method Optimization Cause3->Solution3 Result Improved Chromatographic Performance Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting logic for common analytical issues.

References

calibration curve problems for 3-Methyl-2(5H)-furanone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3-Methyl-2(5H)-furanone. It is intended for researchers, scientists, and drug development professionals encountering challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS, particularly with a tandem mass spectrometer (GC-MS/MS), is often preferred for its high sensitivity and selectivity, especially in complex matrices like food.[1] HPLC coupled with a UV or mass spectrometry detector is also a viable option.

Q2: I am observing poor linearity (low R² value) in my calibration curve. What are the potential causes?

A2: A non-linear calibration curve can stem from several factors. Ensure that your concentration standards are prepared accurately and are within the linear dynamic range of the instrument. Exceeding the detector's linear range is a common cause of non-linearity at high concentrations. Other potential issues include issues with standard stability, incorrect integration of chromatographic peaks, or the presence of interfering compounds. It is also crucial to use a sufficient number of calibration points (a minimum of five is recommended) to accurately assess linearity.

Q3: My calibration curve does not pass through the origin (non-zero intercept). Is this a problem?

A3: A non-zero intercept in a calibration curve can indicate the presence of a constant systematic error. This could be due to a contaminated blank or solvent, or the presence of interfering substances in your standards. If the intercept is consistently positive, it might suggest that your blank or solvent is contaminated with the analyte. A negative intercept could indicate a loss of the analyte during the analytical process, especially at lower concentrations, or an incorrectly set baseline.

Q4: What are matrix effects and how can they affect my quantification of this compound?

A4: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. In complex matrices, such as food samples, matrix effects are a common challenge. To mitigate this, it is recommended to use matrix-matched calibration standards or employ stable isotope-labeled internal standards.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Asymmetrical chromatographic peaks for this compound.

  • Possible Causes & Solutions:

    • Active sites in the GC inlet or column: Deactivated liners and columns can help reduce peak tailing. Regular maintenance and replacement of the liner and septum are crucial.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.

    • Inappropriate GC oven temperature program: Optimize the temperature ramp to ensure proper focusing of the analyte on the column.

Problem 2: Low or No Signal for this compound
  • Symptom: The analyte peak is very small or absent, even at expected concentrations.

  • Possible Causes & Solutions:

    • Analyte Degradation: this compound may be susceptible to degradation under certain conditions. Ensure proper storage of standards and samples.

    • Poor Extraction Recovery: The sample preparation method may not be efficient in extracting the analyte from the matrix. Optimize the extraction solvent and procedure.

    • Instrumental Issues: Check for leaks in the GC-MS system, and ensure the MS detector is properly tuned and calibrated.

Problem 3: Inconsistent Results and Poor Reproducibility
  • Symptom: Wide variation in the quantified amount of this compound across replicate injections or samples.

  • Possible Causes & Solutions:

    • Inhomogeneous Sample: For solid or semi-solid samples, ensure thorough homogenization before extraction.

    • Inaccurate Pipetting: Use calibrated pipettes for the preparation of standards and samples.

    • Variable Injection Volume: Ensure the autosampler is functioning correctly and injecting a consistent volume.

Quantitative Data Summary

The following table summarizes typical performance parameters for the quantification of this compound and related furanone compounds. These values can serve as a benchmark for method development and validation.

ParameterThis compoundRelated Furanone CompoundsReference
Limit of Quantification (LOQ) 10 µg/kg (in food)2 ng/mL (HDMF)[1]
Linearity Range Not specified2 to 500 ng/mL (HDMF)
Correlation Coefficient (R²) > 0.99 (expected)> 0.99
Recovery 95 – 114% (in food)>90% (HDMF in strawberries)[1]

HDMF: 4-hydroxy-2,5-dimethyl-3(2H)-furanone

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a volumetric flask to achieve the desired concentration.

  • Intermediate Standard Solution (e.g., 10 µg/mL): Prepare an intermediate standard solution by diluting the stock solution.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the intermediate standard solution to cover the expected concentration range of the samples.

  • Storage: Store all standard solutions at a low temperature (e.g., -20°C) in amber vials to prevent degradation.

Protocol 2: GC-MS/MS Analysis of this compound in Food Samples

This protocol is based on a QuEChERS-like extraction method.[1]

1. Sample Preparation:

  • Homogenize a representative portion of the food sample.

  • Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile (B52724).

  • Shake vigorously for 10 minutes.

  • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, and 0.5 g Na₂Hcitrate sesquihydrate.

  • Shake for another 10 minutes.

  • Centrifuge at 2500 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube for cleanup if necessary (e.g., for high-fat matrices).

  • Transfer the final extract into a vial for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Parameters:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min.[1]

  • Injection: 1 µL, splitless mode at 260°C.[1]

  • Oven Temperature Program: 50°C for 2 min, then ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min.[1]

  • MS/MS Transitions:

    • Precursor ion: m/z 98[1]

    • Product ions: m/z 69 and 41.1[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE (dSPE) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow Problem Problem with Calibration Curve NonLinear Non-Linearity (Low R²) Problem->NonLinear NonZero Non-Zero Intercept Problem->NonZero CheckStandards Check Standard Preparation & Concentration Range NonLinear->CheckStandards CheckIntegration Verify Peak Integration NonLinear->CheckIntegration CheckBlank Check Blank/Solvent for Contamination NonZero->CheckBlank CheckBaseline Review Baseline Setting NonZero->CheckBaseline

Caption: Troubleshooting workflow for calibration curve problems.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Methyl-2(5H)-furanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Methyl-2(5H)-furanone, a volatile compound of interest in food and flavor chemistry. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for this analyte. This document outlines two primary chromatographic techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), presenting their respective performance data and detailed experimental protocols.

Comparison of Analytical Methodologies

The determination of this compound in complex matrices, such as food, requires sensitive and selective analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. An alternative approach is High-Performance Liquid Chromatography (HPLC) with a UV detector, a versatile technique suitable for a wide range of compounds. The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Performance Comparison of GC-MS/MS and HPLC-UV for this compound Analysis

ParameterGC-MS/MS with QuEChERSHPLC-UV with SPE
Principle Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, with detection by tandem mass spectrometry.Separation based on polarity on a stationary phase with a liquid mobile phase, with detection via UV absorbance.
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]Solid-Phase Extraction (SPE) for cleanup and concentration.
Linearity (R²) ≥ 0.99[2][3]Typically ≥ 0.99
Limit of Quantification (LOQ) 2.9 - 8.9 µg/kg in food matrices.[1] A suggested LOQ of 10 µg/kg has been proposed.[1]Expected to be in the ng/mL range, depending on the sample and injection volume.
Accuracy (Recovery) 70-120% is a common range for validated QuEChERS methods.[2][3][4]Typically >90% for SPE methods.
Precision (RSD) < 20% (repeatability and intermediate precision).[2][3]Generally < 15%

Experimental Protocols

GC-MS/MS Method with QuEChERS Sample Preparation

This protocol is based on an approach tested by the EU Reference Laboratory for Processing Contaminants for the analysis of this compound in food matrices like meat, cheese, and fish.[1]

a. Sample Preparation (QuEChERS) [1]

  • Homogenize a representative sample.

  • Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Add two ceramic boiling chips, 10 mL of water, and 10 mL of acetonitrile (B52724).

  • Shake vigorously for 10 minutes.

  • Add 4 grams of MgSO₄, 1 gram of NaCl, 1 gram of Na₃citrate dihydrate, and 0.5 grams of Na₂Hcitrate sesquihydrate.

  • Shake for another 10 minutes.

  • Centrifuge at 2500g for 5 minutes.

  • Transfer a 4 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL EMR (Enhanced Matrix Removal) lipid dSPE (dispersive Solid Phase Extraction) tube containing 4 mL of water.

  • Shake for 10 minutes and centrifuge at 2500g for 5 minutes.

  • Transfer the supernatant to a 15 mL EMR lipid polish tube.

  • Shake for 10 minutes and centrifuge at 2500g for 5 minutes.

  • Transfer the final extract into a sampler vial for GC-MS/MS analysis.

b. GC-MS/MS Instrumentation [1]

  • GC System: Equipped with a split/splitless injector.

  • Column: DB-5ms or equivalent (30 m x 250 µm x 0.25 µm).

  • Carrier Gas: Helium at a flow rate of 0.9 mL/min.

  • Injection: 1 µL, splitless mode at 260°C for 1 minute.

  • Oven Temperature Program: Start at 50°C for 2 min, ramp at 30°C/min to 85°C, then at 5°C/min to 95°C, and finally at 30°C/min to 265°C, hold for 5 min.

  • MS/MS System: Triple quadrupole mass spectrometer.

Proposed HPLC-UV Method with SPE Sample Preparation

This protocol is a proposed method based on common practices for the analysis of lactones and other small polar molecules by reversed-phase HPLC.[5][6][7][8]

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize the sample if it is a solid or semi-solid.

  • Dilute the sample with an appropriate solvent (e.g., water or a buffer).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

  • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV Instrumentation

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). The gradient can be optimized to achieve the best separation. A starting point could be 95% A and 5% B, ramping to a higher concentration of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. This would need to be determined experimentally, but a starting point could be in the range of 210-230 nm.

  • Injection Volume: 10-20 µL.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis Homogenization Homogenization Weighing Weighing Homogenization->Weighing 4g Extraction_1 Extraction_1 Weighing->Extraction_1 + H2O, ACN Salting_out Salting_out Extraction_1->Salting_out + Salts Centrifugation_1 Centrifugation_1 Salting_out->Centrifugation_1 dSPE dSPE Centrifugation_1->dSPE Supernatant Centrifugation_2 Centrifugation_2 dSPE->Centrifugation_2 Polish Polish Centrifugation_2->Polish Supernatant Final_Extract Final_Extract Polish->Final_Extract Injection Injection Final_Extract->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection

GC-MS/MS Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis Sample_Prep Sample_Prep Conditioning Conditioning Sample_Prep->Conditioning C18 Cartridge Loading Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection

Proposed HPLC-UV Analysis Workflow for this compound.

Validation_Logic cluster_performance Performance Characteristics Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Inter-day

Logical Flow of Analytical Method Validation.

References

A Comparative Analysis of 3-Methyl-2(5H)-furanone and Sotolon for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, sensory profiles, and biological activities of 3-Methyl-2(5H)-furanone and Sotolon, supported by experimental data.

Introduction

This compound and Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) are two furanone derivatives that, despite their structural similarities, exhibit distinct sensory characteristics and biological activities. This compound is a volatile compound found in various natural sources, including pandan leaves and certain soy sauces, and is noted for its sweet, caramel-like aroma. Sotolon is a potent aroma compound renowned for its characteristic maple syrup or curry-like scent, depending on its concentration. It is a key flavor component in fenugreek, aged spirits, and some wines. This guide provides a detailed comparative analysis of these two compounds to aid researchers in their potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Sotolon is presented below. These properties are crucial for understanding their behavior in various experimental and applied settings.

PropertyThis compoundSotolon
Molecular Formula C₅H₆O₂[1][2][3][4]C₆H₈O₃[5][6]
Molecular Weight 98.10 g/mol [1][2][3]128.13 g/mol [5]
CAS Number 22122-36-7[1][2][3]28664-35-9[5][6]
Appearance Colorless to pale yellow liquid[2][7]White to pale yellow liquid to solid[8]
Boiling Point 97-99 °C at 20 mmHg[2][3][9]93-95 °C at 2.00 mm Hg[5][8]
Melting Point Not applicable (liquid at room temp.)25-29 °C[5][6][8]
Density 1.13 g/mL at 25 °C[2][3]~1.049 g/cm³[6]
Solubility Soluble in water and ethanol[7]Soluble in alcohol and propylene (B89431) glycol[10]

Synthesis and Formation Pathways

The synthesis of these furanones can be achieved through various chemical routes. Below are representative synthesis schemes and a discussion of their natural formation pathways.

Synthesis of this compound

One common method for the synthesis of this compound involves the bromination of α-methyl-γ-butyrolactone followed by dehydrobromination.[11] An alternative efficient, one-step synthesis utilizes a ring-closing metathesis of allyl methacrylate (B99206) with a Grubbs catalyst.[12]

G Synthesis of this compound via Ring-Closing Metathesis A Allyl Methacrylate C Ring-Closing Metathesis A->C Reacts with B Grubbs-Hoveyda-IIB Catalyst Toluene, 70°C B->C Catalyzes D This compound C->D Yields

A simplified workflow for the synthesis of this compound.
Synthesis and Formation of Sotolon

Sotolon can be synthesized from the enantiomers of tartaric acid.[13] In many food systems, such as wine, Sotolon is formed through an aldol (B89426) condensation reaction between 2-ketobutyric acid and acetaldehyde.[14][15] The precursors for this reaction can be generated from various sources, including the oxidative degradation of ascorbic acid in the presence of ethanol.[14][15][16]

G Formation Pathway of Sotolon in Wine cluster_precursors Precursors A Ascorbic Acid D Oxidative Degradation A->D B Ethanol B->D C Acetaldehyde F Aldol Condensation C->F E 2-Ketobutyric Acid D->E E->F G Sotolon F->G

A key formation pathway of Sotolon in wine.

Sensory Properties and Applications

The distinct aromas of these compounds lead to different applications in the food and fragrance industries.

FeatureThis compoundSotolon
Odor Profile Sweet, caramel-like, fruity[7]Low conc.: maple syrup, caramel, burnt sugar. High conc.: fenugreek, curry.[6]
Taste Profile Sweet, caramel-like[7]Sweet, spicy, with a lingering mouthfeel[12]
Odor Threshold Not well-established, generally considered less potent than Sotolon.Extremely low, around 1 ppt (B1677978) (part per trillion) in water[17], though it can vary by matrix (e.g., 19 µg/L in Port wine[18], 112 µg/L in Madeira wine[1][2][19]).
Applications Food flavoring agent in products like ice cream, candies, and baked goods; fragrance component.[7]Flavoring for artificial maple syrup, component in curry powders, and a character-impact compound in aged spirits and wines.[6]

Biological Activities

While both are furanone derivatives, their reported biological activities differ significantly. Research into the biological effects of 2(5H)-furanone derivatives has shown a wide range of potential pharmacological properties.

This compound has been reported to exhibit antibacterial activity, specifically against Klebsiella pneumoniae.[4][20] It is also used as a model compound to study the fragmentation mechanisms of five-membered lactones and to investigate airway irritation.[9][21] Some furanone derivatives are being investigated for their role as signaling molecules in bacteria.[22][23]

Sotolon is well-known for its role in the aroma of foods, but it also has biological relevance. In individuals with the genetic disorder maple syrup urine disease, Sotolon is produced endogenously and excreted in the urine, leading to the characteristic odor of the disease.[6] From a sensory science perspective, Sotolon has been shown to specifically activate the human odorant receptor OR8D1.[24]

G Reported Biological Activities cluster_3M2F This compound cluster_Sotolon Sotolon A This compound B Antibacterial Activity A->B C Klebsiella pneumoniae B->C Effective against D Sotolon E Human Odorant Receptor OR8D1 D->E Specifically activates F Maple Syrup/Curry Odor Perception E->F Leads to G Maple Syrup Urine Disease H Endogenous Production G->H Characterized by H->D Results in

Overview of the distinct biological relevance of each compound.

Experimental Protocols

Quantification of Sotolon in Wine by GC-MS

This protocol is adapted from a method for the determination of Sotolon in wine.[5][25]

1. Sample Preparation and Extraction:

  • Take 50 mL of wine.

  • Perform solid-phase extraction (SPE) using a cartridge filled with 800 mg of LiChrolut EN resins.

  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.

  • Elute the analytes with 6 mL of dichloromethane.

  • Concentrate the extract to a final volume of 0.1 mL.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection: 1 µL splitless injection.

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of the target analytes.

  • Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer.

  • Detection: For Sotolon, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification, typically using the ion at m/z 83.[5][25]

3. Quantification:

  • Prepare a calibration curve using Sotolon standards of known concentrations.

  • An internal standard (e.g., isotopically labeled Sotolon) can be added before extraction for improved accuracy.

  • The concentration of Sotolon in the wine sample is determined by comparing its peak area to the calibration curve.

G Workflow for Quantification of Sotolon in Wine A 1. Take 50 mL Wine Sample B 2. Solid-Phase Extraction (SPE) A->B C 3. Wash with Pentane-Dichloromethane B->C D 4. Elute with Dichloromethane C->D E 5. Concentrate Extract to 0.1 mL D->E F 6. GC-MS Analysis E->F G 7. Data Analysis and Quantification F->G

Experimental workflow for the quantification of Sotolon.

Conclusion

This compound and Sotolon, while both belonging to the furanone family, present a compelling case of how minor structural modifications can lead to significant differences in sensory perception and biological relevance. Sotolon is an exceptionally potent aroma compound with a well-defined role in the flavor chemistry of numerous foods and a specific interaction with human olfactory receptors. This compound, while also possessing a pleasant sweet aroma, is less potent and its biological activities, such as its antibacterial properties, are an area of ongoing research. This comparative guide provides a foundational resource for professionals in chemistry, food science, and drug development to understand and leverage the unique properties of these two furanones.

References

sensory comparison of 3-Methyl-2(5H)-furanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Sensory Comparison of 3-Methyl-2(5H)-furanone and Its Potent Isomers, Sotolon and Abhexon

For researchers, scientists, and professionals in drug development, a nuanced understanding of the sensory properties of isomeric compounds is crucial for flavor and fragrance creation, as well as for identifying potential off-notes. This guide provides an objective comparison of the sensory profiles of this compound and two of its potent isomers: 4,5-dimethyl-3-hydroxy-2(5H)-furanone (Sotolon) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Abhexon). The information presented is supported by experimental data from peer-reviewed studies.

Introduction to the Furanone Isomers

This compound and its substituted derivatives are a class of lactones known for their diverse and potent aroma characteristics. While the parent compound possesses a generally sweet and caramel-like aroma, its isomers, Sotolon and Abhexon, exhibit more complex and powerful sensory profiles that are highly valued in the food and fragrance industries. These compounds are often key contributors to the aroma of a wide variety of products, including maple syrup, coffee, roasted nuts, and aged wines.

Quantitative Sensory Data

The following table summarizes the key quantitative sensory data for this compound, Sotolon, and Abhexon, providing a basis for their comparison.

CompoundCAS NumberFEMA NumberMolecular FormulaSensory ProfileOdor Threshold
This compound 22122-36-74902C₅H₆O₂Sweet, caramel-like, fruity[1]Not widely reported
Sotolon 28664-35-93634C₆H₈O₃Low conc.: Caramel (B1170704), maple syrup, burnt sugar. High conc.: Fenugreek, curry, nutty[2][3]0.8 ppb (in 12% EtOH/Water) for (+)-(S)-enantiomer; 89 ppb for (-)-(R)-enantiomer[3]
Abhexon 698-10-23153C₇H₁₀O₃Seasoning-like, nutty, curry[2][4]1.1 µg/kg (in water)[4]

Detailed Sensory Profiles

This compound: This compound serves as the foundational structure for the more complex isomers discussed below. Its sensory profile is characterized by a straightforward sweet and caramel-like aroma.[1] It is often used as a flavoring agent to impart these notes in food products.

Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone): Sotolon is a potent, character-impact odorant with a remarkably concentration-dependent aroma profile. At lower concentrations, it imparts sweet, caramel, maple syrup, and burnt sugar notes.[3] As the concentration increases, its aroma shifts towards savory notes of fenugreek, curry, and walnut.[2][3] This dual characteristic makes it a versatile ingredient in both sweet and savory applications. Sotolon possesses a chiral center, and its enantiomers exhibit distinct sensory properties. The (+)-(S)-enantiomer is significantly more potent, with a much lower odor threshold, and is described as having curry, walnut, and strongly caramelic notes.[3] The (-)-(R)-enantiomer is described as having walnut and rancid notes and possesses a much higher odor threshold.[3]

Abhexon (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone): As a structural homolog of sotolon, abhexon shares a similar sensory space, often described as having a seasoning-like, nutty, and curry-like aroma.[2][4] It is found alongside sotolon in some aged beverages like Gueuze beers and Jura flor-sherry wines, contributing to their complex bouquets.[2] While direct comparative intensity data is limited in the public domain, its structural similarity to sotolon suggests a potent aroma profile.

Experimental Protocols

The sensory data presented in this guide are primarily derived from studies employing Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as liquid-liquid extraction, solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. Trained sensory panelists sniff the effluent at the port and record the time, intensity, and description of any detected odors.

  • Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, AEDA is often performed. The sample extract is serially diluted and re-analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).[5]

Sensory Panel Evaluation for Odor and Taste Thresholds

Determining the odor and taste thresholds of flavor compounds is essential for understanding their sensory impact. This is typically achieved using trained sensory panels.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aroma and taste attributes.

  • Sample Preparation: A series of solutions of the furanone isomer are prepared in a neutral medium (e.g., deionized water, dilute ethanol (B145695) solution) at varying concentrations.

  • Threshold Determination: A common method is the three-alternative forced-choice (3-AFC) test. Panelists are presented with three samples, one of which contains the furanone at a specific concentration, while the other two are blanks. They are asked to identify the odd sample. The threshold is statistically determined as the concentration at which a significant portion of the panel can reliably detect the compound.[5]

  • Quantitative Descriptive Analysis (QDA): To obtain a more detailed sensory profile, trained panelists rate the intensity of various sensory descriptors (e.g., sweet, caramel, spicy, nutty) for a given concentration of the compound on a defined scale.

Logical Workflow for Sensory Analysis

The following diagram illustrates the logical workflow for the sensory analysis of furanone isomers, from sample preparation to data interpretation.

Sensory_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Sample Food/Beverage Sample Extraction Volatile Extraction (LLE, SPME, SAFE) Sample->Extraction GC_O Gas Chromatography- Olfactometry (GC-O) Extraction->GC_O MS Mass Spectrometry (MS) GC_O->MS Identification Sensory_Panel Sensory Panel Evaluation GC_O->Sensory_Panel Odor Description & Intensity AEDA Aroma Extract Dilution Analysis (AEDA) Sensory_Panel->AEDA Threshold Odor/Taste Threshold Determination Sensory_Panel->Threshold QDA Quantitative Descriptive Analysis (QDA) Sensory_Panel->QDA Sensory_Profile Comprehensive Sensory Profile AEDA->Sensory_Profile Threshold->Sensory_Profile QDA->Sensory_Profile

Sensory Analysis Workflow for Furanone Isomers.

Signaling Pathway of Odor Perception

The perception of these furanone isomers begins with their interaction with specific odorant receptors (ORs) in the olfactory epithelium. Recent research has started to deorphanize these receptors.

Odor_Perception_Pathway cluster_stimulus Odorant Binding cluster_receptor Receptor Activation cluster_transduction Signal Transduction Cascade cluster_perception Brain Perception Sotolon Sotolon OR8D1 Odorant Receptor OR8D1 Sotolon->OR8D1 Abhexon Abhexon Abhexon->OR8D1 G_protein G Protein Activation OR8D1->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP cAMP Increase AC->cAMP CNG_channel CNG Channel Opening cAMP->CNG_channel Depolarization Neuron Depolarization CNG_channel->Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain Odor_Perception Odor Perception (Seasoning, Curry) Signal_to_Brain->Odor_Perception

Simplified signaling pathway for Sotolon and Abhexon perception.

Studies have shown that Sotolon and its structural homolog Abhexon are agonists for the human odorant receptor OR8D1.[4] The binding of these furanones to the receptor initiates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, opens cyclic nucleotide-gated (CNG) ion channels, causing depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, where it is interpreted as a specific odor perception.

Conclusion

The sensory comparison of this compound and its isomers, Sotolon and Abhexon, highlights the profound impact of subtle structural modifications on aroma profiles. While the parent compound offers a simple sweet, caramel character, Sotolon and Abhexon provide complex, potent, and highly valued savory and spicy notes. The quantitative data and experimental protocols outlined in this guide provide a framework for the objective sensory analysis of these and other important flavor compounds, aiding in the development of new and improved food and fragrance products.

References

A Guide to Inter-Laboratory Comparison of 3-Methyl-2(5H)-furanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methyl-2(5H)-furanone, a significant flavor and fragrance compound. Given the absence of a formal, published inter-laboratory proficiency test specifically for this analyte, this document synthesizes available data on its analysis and that of structurally related furanones to offer a framework for researchers, scientists, and drug development professionals. The objective is to guide laboratories in method selection, validation, and in understanding potential inter-laboratory variability.

Data Presentation: Comparison of Analytical Methodologies

The primary techniques for the analysis of this compound and related volatile to semi-volatile compounds are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[1]

Table 1: Performance Characteristics of Analytical Methods for Furanone Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, with detection by mass spectrometry.[1]Separation based on polarity on a stationary phase with a liquid mobile phase, with detection via UV absorbance.[1]
Sample Preparation QuEChERS-like extraction, Solid-Phase Microextraction (SPME).[2][3]Solid-Phase Extraction (SPE) is commonly used for cleanup and concentration.[4]
Limit of Quantification (LOQ) A preliminary LOQ of 10 µg/kg has been suggested for this compound in food matrices (meat, cheese, fish).[2]Generally less suitable for highly volatile compounds, but used for furan (B31954) derivatives.[3] LOQ is method and matrix dependent.
Key Advantages High sensitivity and selectivity, suitable for complex matrices.[1]Robust, well-established, and widely available instrumentation.[4]
Key Disadvantages May require derivatization for less volatile furanones, which adds complexity.[1]Lower sensitivity compared to GC-MS for some applications and potential for co-elution with matrix components.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring reproducibility and comparability of results between laboratories. Below are representative methodologies for the analysis of this compound.

1. QuEChERS-based Sample Preparation and GC-MS/MS Analysis

This method has been tested for the determination of this compound in various food matrices.[2]

  • Sample Homogenization: A representative 4-gram sample is homogenized and placed in a 50 mL centrifuge tube with two ceramic pieces.

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile (B52724) (ACN). Shake for 10 minutes.

  • Salting Out: Add 4 grams of MgSO4, 1 gram of NaCl, 1 gram of Na3citrate dihydrate, and 0.5 grams of Na2H citrate (B86180) sesquihydrate. Shake for another 10 minutes.

  • Centrifugation: Centrifuge at 2500g for 5 minutes.

  • dSPE Cleanup (for fatty matrices): Transfer a 4 mL aliquot of the supernatant to a 15 mL EMR lipid dSPE tube containing 4 mL of water. Shake for 10 minutes and centrifuge for 5 minutes at 2500g.

  • Polishing: Transfer the supernatant to a 15 mL EMR lipid Polish tube, shake for 10 minutes, and centrifuge at 2500g for 5 minutes.

  • Analysis: Transfer the final extract into sampler vials for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters: [2]

  • Column: DB-5ms or equivalent (30 m, 250 µm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min

  • Injection: 1 µL splitless at 260°C for 1 min

  • Temperature Program: 50°C for 2 min, then 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

While a specific method for this compound is not detailed in the search results, a general protocol for a structurally similar furanone, 3,4-Dihydroxy-5-methyl-2-furanone, can be adapted.[4]

  • Sample Preparation (General):

    • Perform a Solid-Phase Extraction (SPE) for sample cleanup and analyte concentration.

    • Wash the SPE cartridge with 5 mL of deionized water.

    • Elute the analyte with 5 mL of methanol (B129727).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Operating Conditions (Starting Point): [4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL

Mandatory Visualization

Logical Workflow for Inter-Laboratory Comparison

The following diagram illustrates a logical workflow for conducting an inter-laboratory comparison study, from sample preparation to data analysis.

cluster_0 Phase 1: Preparation and Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation A Homogeneous Sample Preparation B Sample Spiking with this compound A->B C Distribution to Participating Laboratories B->C D Sample Analysis using Standardized Protocol C->D E Data Reporting D->E F Statistical Analysis (e.g., z-scores, reproducibility) E->F G Performance Assessment F->G H Final Report Generation G->H rect_node rect_node A High Sensitivity Required? B Complex Matrix? A->B Yes D HPLC with UV Detection (Method Development Required) A->D No C GC-MS/MS Recommended B->C Yes E GC-MS/MS Preferred for Selectivity B->E No

References

A Comparative Guide to the Aroma Contribution of 3-Methyl-2(5H)-furanone in Various Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aroma contribution of 3-methyl-2(5H)-furanone, a significant flavor compound, across different food matrices. While quantitative data for this specific furanone is limited in publicly available research, this document synthesizes available information on its presence, sensory properties, and analytical methodologies. The guide also draws comparisons with structurally related and well-studied furanones to provide a broader context for its potential aroma impact.

Sensory Profile and Significance of this compound

This compound is a volatile organic compound that contributes to the overall flavor profile of various foods. It is often described as having a sweet, caramel-like, and fruity aroma, sometimes specifically referred to as "strawberry furanone".[1] Its presence is generally associated with thermally processed foods due to its formation through the Maillard reaction, but it can also be found in some fruits.

Quantitative Analysis and Aroma Contribution

Direct quantitative measurements of this compound in a wide range of food products are not extensively reported in scientific literature. However, its importance as a flavoring agent is recognized by its inclusion in the Flavor and Extract Manufacturers Association (FEMA) list of generally recognized as safe (GRAS) substances. The FEMA usage levels provide an indication of the concentrations at which this compound is typically added to foods to impart a desirable flavor.

A crucial aspect of evaluating the aroma contribution of a volatile compound is its Odor Activity Value (OAV), which is the ratio of its concentration in a food to its odor detection threshold. Unfortunately, a definitive odor threshold for this compound in water has not been established in the reviewed literature, which precludes the calculation of OAVs and a direct comparison of its aroma impact in different foods.

The following table summarizes the recommended usage levels of this compound in various food categories as a proxy for its potential concentration and aroma contribution. For comparative context, typical concentration ranges for the well-studied and structurally related furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are also provided where available.

Food CategoryThis compound (FEMA Usage Levels, ppm)4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) (Typical Concentration)
Baked Goods 0.01 - 20Varies
Beverages (non-alcoholic) 0.001 - 10Varies
Beverages (alcoholic) 0.001 - 10Varies
Chewing Gum 0.01 - 20Varies
Hard Candy 0.01 - 20Varies
Frozen Dairy 0.001 - 10Varies
Instant Coffee/Tea 0.001 - 10Present in roasted coffee, concentrations can be around 30 ppm for related coffee furanone.[2]
Meat, Fish, Cheese Not specified by FEMAA method for determination suggests a limit of quantification of 10 µg/kg in these matrices.[3]

Experimental Protocols for the Quantification of this compound

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique for the extraction and concentration of the volatile compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds from solid and liquid food matrices.

  • Homogenization: A representative sample of the food product (e.g., 4 g of meat, cheese, or fish) is homogenized.

  • Vial Preparation: The homogenized sample is placed in a 50 mL centrifuge tube with two ceramic pieces. 10 mL of water and 10 mL of acetonitrile (B52724) are added.

  • Extraction: The mixture is shaken for 10 minutes. Following this, 4 g of MgSO4, 1 g of NaCl, 1 g of Na3citrate dihydrate, and 0.5 g of Na2H citrate (B86180) sesquihydrate are added, and the tube is shaken for another 10 minutes.

  • Centrifugation: The sample is centrifuged at 2500g for 5 minutes.

  • Cleanup: An aliquot of the extract is further purified using EMR-lipid dSPE tubes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
  • Instrumentation: A GC-MS/MS system equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 250 µm x 0.25 µm) is used.

  • Injection: 1 µL of the final extract is injected in splitless mode. The injector temperature is maintained at 260°C.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow of 0.9 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 85°C at 30°C/min.

    • Ramp to 95°C at 5°C/min.

    • Ramp to 265°C at 30°C/min, hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in tandem MS mode (MS/MS) for selective and sensitive detection. Precursor and product ions for this compound are monitored.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the analysis of this compound in food samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing homogenization Homogenization extraction Solvent Extraction homogenization->extraction cleanup dSPE Cleanup extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification formation_pathway reducing_sugars Reducing Sugars maillard_reaction Maillard Reaction (Thermal Processing) reducing_sugars->maillard_reaction amino_acids Amino Acids amino_acids->maillard_reaction intermediates Intermediate Products (e.g., dicarbonyls) maillard_reaction->intermediates furanone This compound intermediates->furanone

References

Unambiguous Structural Confirmation of 3-Methyl-2(5H)-furanone using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of organic molecules is a cornerstone of chemical research and drug development. While 1D NMR provides fundamental information, complex structures and isomers often necessitate the use of 2D NMR techniques for unambiguous assignment. This guide provides a comparative analysis of the 2D NMR data for 3-Methyl-2(5H)-furanone, a common heterocyclic motif, against a structural isomer, 4-Methyl-2(5H)-furanone. We present key experimental data and detailed protocols to aid researchers in the structural verification of similar compounds.

Comparison of 2D NMR Correlation Data

The structural differences between this compound and its isomer, 4-Methyl-2(5H)-furanone, give rise to distinct and diagnostic 2D NMR correlations. The following tables summarize the expected key correlations based on typical chemical shifts and coupling constants.

Table 1: Predicted ¹H-¹H COSY Correlations

CompoundCorrelating Protons
This compound H4 ↔ H5
4-Methyl-2(5H)-furanone H3 ↔ H5

Table 2: Predicted ¹H-¹³C HSQC Correlations

CompoundCarbonProton
This compound C3-CH₃H of CH₃
C4H4
C5H5
4-Methyl-2(5H)-furanone C4-CH₃H of CH₃
C3H3
C5H5

Table 3: Predicted ¹H-¹³C HMBC Correlations for this compound

ProtonCorrelating Carbons (²JCH, ³JCH)
H of CH₃ (on C3)C2, C3, C4
H4C2, C3, C5
H5C3, C4

Table 4: Predicted ¹H-¹³C HMBC Correlations for 4-Methyl-2(5H)-furanone

ProtonCorrelating Carbons (²JCH, ³JCH)
H of CH₃ (on C4)C3, C4, C5
H3C2, C4, C5, C of CH₃
H5C2, C3, C4

Visualizing Key Structural Linkages: HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing the carbon skeleton by identifying long-range (2- and 3-bond) correlations between protons and carbons. The HMBC correlation network for this compound is visualized below.

HMBC_Correlations cluster_furanone This compound C2 C2 (C=O) C3 C3 C4 C4 C5 C5 CMe C-CH₃ HMe H-CH₃ HMe->C2 ³J HMe->C3 ²J HMe->C4 ³J H4 H4 H4->C2 ³J H4->C3 ²J H4->C5 ²J H5 H5 H5->C3 ³J H5->C4 ³J

Caption: Key HMBC correlations for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may require optimization.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Instrument Setup
  • Insert the sample into the NMR spectrometer.

  • Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape. Do not spin the sample for 2D experiments.[1]

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

COSY (Correlation Spectroscopy) Experiment[1][2]
  • Load a standard COSY pulse program (e.g., cosygpppqf).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of scans (NS) to a multiple of 8 (typically 8 or 16 for sufficient signal-to-noise).

  • Set the number of increments in the indirect dimension (TD1) to 256 or 512 for adequate resolution.

  • Set the relaxation delay (D1) to 1-2 seconds.

  • Start the acquisition.

  • Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment[3][4]
  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.4 for multiplicity-edited spectra).[2]

  • Set the ¹H spectral width as determined from the 1D ¹H spectrum.

  • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm for aliphatic and olefinic carbons).

  • Set the number of scans (NS) (typically 2 to 8) and the number of increments in the indirect dimension (TD1) (typically 128 or 256).

  • The one-bond ¹H-¹³C coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Start the acquisition.

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment[3][6][7]
  • Load a standard HMBC pulse program (e.g., hmbcetgpl3nd).[2]

  • Set the ¹H and ¹³C spectral widths as in the HSQC experiment. The ¹³C width may need to be extended to include carbonyl carbons (e.g., up to 220 ppm).[3]

  • Set the number of scans (NS) (typically 8 to 64, as HMBC is less sensitive than HSQC) and the number of increments (TD1) (typically 256 or 512).

  • The long-range ¹H-¹³C coupling constant is optimized for a range of couplings, typically set to a value corresponding to 8 Hz.[3]

  • Start the acquisition.

  • Process the data using appropriate window functions and perform a 2D Fourier transform.

By following these protocols and comparing the resulting 2D NMR data with the provided correlation tables and diagrams, researchers can confidently confirm the structure of this compound and distinguish it from its isomers.

References

A Researcher's Guide to Selecting 3-Methyl-2(5H)-furanone Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers engaged in drug development and analytical studies, the quality of reference materials is paramount to achieving accurate and reproducible results. 3-Methyl-2(5H)-furanone (CAS: 22122-36-7), a key volatile compound found in various natural products and processed goods, often requires precise quantification. This guide provides a comparative overview of the different grades of this compound reference materials available, offering insights into their performance and supported by experimental methodologies for in-house verification.

Comparison of Available Grades

High-purity analytical standards, typically with a purity of >97%, are suitable for demanding applications such as the calibration of analytical instruments and the preparation of standards for quantitative analysis. Technical grade materials, with a purity of around 90%, may be a cost-effective option for less sensitive applications or for initial screening studies.

Below is a comparison of representative specifications for an analytical standard and a technical grade of this compound.

FeatureAnalytical StandardTechnical Grade
Purity >97.0% (GC)[1]90%
Supplier Examples TCI America[1], ChemScene[2]Sigma-Aldrich
Intended Use Quantitative analysis, method validation, calibrationGeneral research, synthesis starting material
Certificate of Analysis Provides detailed purity assessment and identity confirmationTypically provides a purity specification

Experimental Protocols for Performance Verification

To ensure the suitability of a chosen reference material for a specific application, researchers can perform in-house verification of its purity and stability. The following are detailed methodologies for key experiments.

Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference material into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete magnetization recovery.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Where:

    • I_sample and I_IS are the integral values of the sample and internal standard, respectively.

    • N_sample and N_IS are the number of protons giving rise to the respective signals.

    • MW_sample and MW_IS are the molecular weights of the sample and internal standard, respectively.

    • m_sample and m_IS are the masses of the sample and internal standard, respectively.

    • P_IS is the purity of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

Workflow for Purity Determination by qNMR.
Stability Assessment

Evaluating the stability of the reference material under defined storage conditions is crucial for ensuring its long-term reliability.

Methodology:

  • Initial Analysis:

    • Perform an initial purity assessment of the this compound reference material using a validated analytical method (e.g., GC-FID or HPLC-UV).

  • Storage Conditions:

    • Aliquot the reference material into several sealed, airtight containers.

    • Store the containers under controlled conditions, such as refrigerated (2-8 °C) and at room temperature (20-25 °C), protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a container from each storage condition.

    • Allow the container to equilibrate to room temperature before opening.

    • Analyze the purity of the material using the same analytical method as in the initial analysis.

  • Data Evaluation:

    • Compare the purity results at each time point to the initial purity.

    • A significant change in purity may indicate degradation of the material.

Stability_Study_Workflow cluster_timepoint Time-Point Analysis start Initial Purity Analysis (t=0) storage Aliquot and Store at Different Conditions start->storage tp1 Time Point 1 storage->tp1 tp2 Time Point 2 storage->tp2 tp3 Time Point n storage->tp3 analyze Re-analyze Purity tp1->analyze tp2->analyze tp3->analyze evaluate Evaluate Data and Determine Stability analyze->evaluate

Workflow for Stability Assessment.

Conclusion

References

A Comparative Guide to Gas Chromatography Columns for the Analysis of 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of volatile and semi-volatile compounds is paramount. 3-Methyl-2(5H)-furanone, a key flavor and aroma compound, presents a common analytical challenge. The choice of gas chromatography (GC) column is a critical factor that dictates the success of the separation, influencing resolution, peak shape, and analysis time. This guide provides an objective comparison of the performance of two distinct types of GC columns for the analysis of this compound: a non-polar column and a polar column, supported by experimental data.

Performance Comparison of GC Columns

The selection of a GC column is fundamentally guided by the polarity of the target analyte. This compound, possessing a lactone functional group, exhibits a degree of polarity. This allows for its analysis on a range of columns, from non-polar to polar stationary phases. The choice between them will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the need to separate it from other volatile or semi-volatile compounds.

A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), separates compounds primarily based on their boiling points. In contrast, a polar column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax, or the acid-modified DB-FFAP), separates compounds based on a combination of boiling point and specific interactions between the analyte and the stationary phase, a principle often summarized as "like dissolves like".

Below is a summary of the performance of these two types of columns for the analysis of this compound, based on published experimental data.

ParameterNon-Polar Column (DB-5ms or equivalent)Polar Column (DB-FFAP/DB-WAX or equivalent)
Stationary Phase 5% Phenyl-95% DimethylpolysiloxaneNitroterephthalic acid-modified Polyethylene Glycol / Polyethylene Glycol
Separation Principle Primarily by boiling point.Polarity and boiling point.
Retention Time of this compound ShorterLonger
Resolution Good for general screening. May co-elute with compounds of similar boiling points.Excellent for resolving polar compounds, including isomers and compounds with similar boiling points but different polarities.
Peak Shape Generally symmetrical.Can provide improved peak shape for polar analytes by reducing tailing.
Selectivity Good for separating compounds with significant differences in boiling points.High selectivity for polar compounds, enabling separation from other polar matrix components.
Typical Applications Broad-range screening of volatile and semi-volatile compounds.Analysis of flavor and fragrance compounds, fatty acids, and other polar molecules.

Experimental Protocols

Detailed methodologies for the analysis of this compound on both non-polar and polar GC columns are provided below. These protocols are based on established methods and serve as a practical guide for laboratory implementation.

Analysis on a Non-Polar Column (DB-5ms)

This method is adapted from a procedure for the determination of 2(5H)-furanone and this compound in food matrices.[1]

  • Column: DB-5ms alike, 30 m length x 250 µm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min.

  • Injection: 1 µL, splitless at 260°C for 1 minute.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 30°C/min to 85°C.

    • Ramp 2: 5°C/min to 95°C.

    • Ramp 3: 30°C/min to 265°C, hold for 5 minutes.

  • Detector: Mass Spectrometer (MS).

Analysis on a Polar Column (DB-FFAP/DB-WAX)

This protocol is a representative method for the analysis of furanones using a polar stationary phase, as suggested for the analysis of flavor compounds.[2][3]

  • Column: DB-FFAP or DB-WAX, 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 180°C.

    • Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

  • Detector: Mass Spectrometer (MS) with the following parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizing the Analytical Workflow

To better illustrate the logical flow of selecting and comparing GC columns for the analysis of this compound, the following diagrams are provided.

GC_Column_Selection_Pathway cluster_input Analytical Goal cluster_decision Primary Consideration cluster_paths Column Selection Paths cluster_nonpolar Non-Polar Path cluster_polar Polar Path cluster_output Performance Evaluation Analyte This compound Polarity Sample Complexity & Separation Needs Analyte->Polarity NonPolar Non-Polar Column (e.g., DB-5ms) Polarity->NonPolar Low Complexity Polar Polar Column (e.g., DB-FFAP/WAX) Polarity->Polar High Complexity or Polar Interferences NP_Principle Separation by Boiling Point NonPolar->NP_Principle NP_Outcome General Screening, Shorter Retention NP_Principle->NP_Outcome Comparison Compare Retention Time, Resolution, Peak Shape NP_Outcome->Comparison P_Principle Separation by Polarity & Boiling Point Polar->P_Principle P_Outcome High Selectivity for Polar Analytes P_Principle->P_Outcome P_Outcome->Comparison

Caption: Logical workflow for selecting a GC column for this compound analysis.

Experimental_Workflow_Comparison cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_nonpolar_analysis Non-Polar Column Method cluster_polar_analysis Polar Column Method cluster_data Data Comparison Sample Sample Containing This compound Extraction Solvent Extraction or Headspace SPME Sample->Extraction GC_NonPolar GC Inlet (260°C) DB-5ms Column Extraction->GC_NonPolar GC_Polar GC Inlet (250°C) DB-FFAP/WAX Column Extraction->GC_Polar MS_NonPolar MS Detection GC_NonPolar->MS_NonPolar Data_NonPolar Chromatogram from DB-5ms MS_NonPolar->Data_NonPolar MS_Polar MS Detection GC_Polar->MS_Polar Data_Polar Chromatogram from DB-FFAP/WAX MS_Polar->Data_Polar Comparison Performance Evaluation Data_NonPolar->Comparison Data_Polar->Comparison

Caption: Experimental workflow for comparing GC column performance.

References

A Comparative Guide to 3-Methyl-2(5H)-furanone and Other Key Furanones in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, furanones represent a class of potent aroma compounds that significantly contribute to the sensory profiles of a wide array of foods and beverages. Among these, 3-methyl-2(5H)-furanone and its structural relatives, such as sotolone, furaneol, and norfuraneol, are of particular interest due to their desirable sweet, caramel (B1170704), and fruity notes. This guide provides an objective comparison of the chemical properties, flavor profiles, and analytical methodologies of these key furanones, supported by experimental data and detailed protocols.

Chemical and Sensory Profile Comparison

Furanones, while structurally similar, exhibit distinct flavor profiles and odor thresholds, making their individual contributions to the overall aroma of a product unique. This compound is characterized by a sweet, caramel-like odor.[1][2] Other prominent furanones include sotolone, known for its maple syrup and curry-like notes[3]; furaneol, which imparts a classic strawberry and caramel aroma[4]; and norfuraneol, with a caramel, soy sauce-like scent.

A summary of the key chemical and sensory properties of these furanones is presented in the table below for easy comparison.

Compound Structure Molecular Formula Molar Mass ( g/mol ) Flavor Profile Odor Threshold (in water) Natural Occurrence (Examples)
This compound this compound structureC₅H₆O₂98.10Sweet, caramel-like[1][2]Data not readily availableThai soy sauce, roasted coffee, pandan leaves[4]
Sotolone Sotolone structureC₆H₈O₃128.13Maple syrup, curry, caramel[3]0.001 ppb[5]Fenugreek, aged rum, coffee[3]
Furaneol (HDMF) Furaneol structureC₆H₈O₃128.13Strawberry, caramel, fruity[4]160 pg/kg[3]Strawberries, pineapple, tomato[1][6]
Norfuraneol Norfuraneol structureC₅H₆O₃114.10Caramel, soy sauce[3]8.3 mg/L[7]Meat, coffee, bread, cheese[7]

Formation Pathways in Food

The characteristic aromas of many cooked and processed foods are, in part, due to the formation of furanones through two primary chemical pathways: the Maillard reaction and lipid oxidation.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of furanones.[8] The reaction proceeds through a series of complex steps, including the formation of an N-substituted glycosylamine, Amadori rearrangement to form ketosamines, and subsequent degradation and cyclization to produce a variety of flavor compounds, including furanones.[8]

Maillard_Reaction_Furanones Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base / Glycosylamine Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Product (Ketosamine) Schiff_Base->Amadori_Product Amadori Rearrangement Deoxyosones 1-Deoxyosones Amadori_Product->Deoxyosones Enolization & Dehydration Furanones Furanones (e.g., Furaneol, Norfuraneol) Deoxyosones->Furanones Cyclization & Dehydration

Maillard reaction pathway to furanones.
Lipid Oxidation

Lipid oxidation, the degradation of polyunsaturated fatty acids, is another key pathway for furanone formation.[9] This process involves a free radical chain reaction consisting of initiation, propagation, and termination steps, leading to the formation of hydroperoxides which can then cyclize and rearrange to form furanone structures.

Lipid_Oxidation_Furanones PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical Initiation (H abstraction) Peroxy_Radical Peroxy Radical Lipid_Radical->Peroxy_Radical Propagation (+O2) Lipid_Hydroperoxide Lipid Hydroperoxide Peroxy_Radical->Lipid_Hydroperoxide Propagation (+H) Cyclic_Peroxides Cyclic Peroxides/ Epoxides Lipid_Hydroperoxide->Cyclic_Peroxides Decomposition Furanones Furanones Cyclic_Peroxides->Furanones Rearrangement

Lipid oxidation pathway to furanones.

Experimental Protocols

Accurate quantification and sensory evaluation of furanones are crucial for understanding their impact on food flavor. The following are generalized protocols for the analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furanone Quantification

This protocol provides a method for the quantitative analysis of this compound in food matrices using GC coupled with tandem mass spectrometry (MS/MS).

1. Sample Preparation (QuEChERS-based)

  • Homogenize a representative 4 g sample in a 50 mL centrifuge tube with 10 mL of water and 10 mL of acetonitrile.

  • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, and 0.5 g Na₂Hcitrate sesquihydrate. Shake vigorously for 10 minutes.

  • Centrifuge at 2500g for 5 minutes.

  • Transfer a 4 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing a suitable sorbent for lipid removal.

  • Shake for 10 minutes and centrifuge at 2500g for 5 minutes.

  • Transfer the final extract into a vial for GC-MS/MS analysis.

2. GC-MS/MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 7000D Triple Quadrupole or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection: 1 µL splitless at 260°C for 1 min.

  • Oven Program: 50°C for 2 min, ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min.

  • MS/MS Parameters:

    • Ionization: Electron Impact (EI)

    • MRM Transitions: Specific precursor and product ions for this compound and internal standards should be optimized. For this compound, a potential transition could be m/z 98 -> m/z 69.

3. Quantification

  • A calibration curve is constructed using standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The preliminary limit of quantification (LOQ) for this compound is approximately 10 µg/kg.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify and quantify the sensory attributes of a product.

1. Panelist Training

  • A panel of 8-12 individuals is trained to recognize and scale the intensity of specific aroma and flavor attributes associated with furanones (e.g., sweet, caramel, burnt sugar, fruity, maple, savory). Reference standards for each attribute are provided to anchor the panelists.

2. Sample Preparation and Presentation

  • Furanone solutions are prepared in a neutral base (e.g., deionized water, unsalted crackers) at concentrations relevant to their typical occurrence in food.

  • Samples are presented to panelists in a controlled environment (sensory booths) under consistent lighting and temperature. Samples are coded to prevent bias.

3. Evaluation

  • Panelists individually evaluate each sample and rate the intensity of each sensory attribute on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Panelists cleanse their palate with deionized water and unsalted crackers between samples.

4. Data Analysis

  • The intensity ratings from all panelists are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile of each furanone and identify significant differences between them.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of furanones in a food sample, integrating both instrumental and sensory techniques.

Furanone_Analysis_Workflow Sample Food Sample Sample_Prep Sample Preparation (e.g., Homogenization, Extraction) Sample->Sample_Prep Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Sensory_Analysis Sensory Analysis Sample_Prep->Sensory_Analysis GCMS GC-MS / GC-MS/MS Instrumental_Analysis->GCMS GCO GC-Olfactometry (GC-O) Instrumental_Analysis->GCO QDA Quantitative Descriptive Analysis (QDA) Sensory_Analysis->QDA Quantification Quantification of Furanones GCMS->Quantification Odor_Profile Odor Profile & Key Odorants GCO->Odor_Profile Sensory_Profile Detailed Sensory Profile QDA->Sensory_Profile Data_Integration Data Integration & Interpretation Quantification->Data_Integration Odor_Profile->Data_Integration Sensory_Profile->Data_Integration

Workflow for furanone analysis.

This guide provides a foundational understanding of this compound in the context of other significant furanones in flavor chemistry. The provided data and protocols serve as a starting point for researchers to further explore the nuanced roles of these compounds in shaping the sensory experience of food.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2(5H)-furanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Methyl-2(5H)-furanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This compound is a combustible liquid and is classified as an irritant.[1][2]

Hazard and Personal Protective Equipment Summary

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)Specifications
Skin IrritationH315Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene) should be inspected for integrity before use.[1][3]
Serious Eye IrritationH319Eye ProtectionChemical safety goggles or a face shield must be worn.[1][3]
Respiratory IrritationH335Body ProtectionA laboratory coat or chemical-resistant apron is required.[3]
Combustible LiquidN/ARespiratory ProtectionAll handling and disposal activities should occur in a well-ventilated area or under a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][4] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[4]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification : All waste containing this compound, including contaminated materials, must be classified as hazardous chemical waste.[3] Chemical waste generators are responsible for determining if discarded chemicals are classified as hazardous to ensure accurate and complete classification.[4]

  • Waste Stream Segregation :

    • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.[3][5]

    • Solid Waste : Collect any contaminated solid waste, such as filter paper, absorbent pads, or weighing boats, in a separate, designated hazardous waste container that can be securely sealed.[3]

  • Containerization :

    • Use containers that are compatible with the chemical waste and are in good condition, free from leaks or cracks.[6]

    • Ensure containers are securely closed at all times, except when adding waste.[6] The exterior of the container must be kept clean and free of chemical residue.[4][7]

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[4][7]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][8]

    • The label must include:

      • The full chemical name: "this compound".[5]

      • The primary hazards (e.g., "Irritant," "Combustible").[3]

      • The accumulation start date.[3]

  • Temporary Storage :

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8]

    • This area should be located away from general lab traffic and incompatible materials.[3]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[3][8]

    • Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, and disposal date.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate : If the spill is large or occurs in a poorly ventilated space, evacuate all non-essential personnel from the immediate vicinity and ensure adequate ventilation.[3][4]

  • Control the Spill : Wearing the proper PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][9]

  • Collect Waste : Carefully scoop or sweep up the absorbed material.[3] Place all contaminated absorbent materials, along with any contaminated PPE, into a designated hazardous waste container.[3][10]

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.[3] All cleaning materials must also be collected as hazardous waste.[3][10]

  • Report Incident : Report the spill to your laboratory supervisor and the institutional EHS department in accordance with your facility's established procedures.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start Here identify Identify as Hazardous Waste segregate Segregate Waste Streams identify->segregate ppe->identify liquid_waste Liquid Waste segregate->liquid_waste solid_waste Solid Waste (Contaminated Materials) segregate->solid_waste containerize Collect in Separate, Compatible, Leak-Proof Containers liquid_waste->containerize solid_waste->containerize label_waste Label Container: 'Hazardous Waste' Chemical Name, Hazards, Date containerize->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Disposal (Name, Quantity, Date) contact_ehs->document end_disposal Proper Disposal Complete document->end_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Methyl-2(5H)-furanone (CAS No. 22122-36-7), a compound with applications in various research and development fields. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1][2][3]

Appropriate PPE is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications & Recommendations
Eye and Face Protection Safety Goggles or GlassesMust be tight-sealing and conform to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Due to the lack of specific breakthrough time data for this compound, it is crucial to inspect gloves for any signs of degradation before and during use. For prolonged or immersive contact, consider double-gloving. Discard and replace gloves immediately after contamination.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Air-Purifying RespiratorRequired when working outside of a certified chemical fume hood or when aerosols may be generated. A respirator with a Type ABEK (EN 14387) filter is recommended for protection against organic vapors, and acidic substances.[2]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is crucial for safety.

Preparation:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.

  • Assemble all necessary equipment and reagents.

  • Review the Safety Data Sheet (SDS) for this compound.

Handling Protocol:

  • Donning PPE: Put on a lab coat, followed by safety goggles. If a splash risk exists, add a face shield. Finally, don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Perform all manipulations of this compound within a chemical fume hood.

    • Carefully open the container, pointing the opening away from your face.

    • Dispense the required amount slowly to avoid splashing or aerosol generation.

    • Securely close the container immediately after use.

    • Avoid direct contact with skin, eyes, and clothing.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed.

  • The storage area should be clearly marked.

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Solid Waste: Any solid waste, such as contaminated pipette tips, weighing boats, or absorbent materials, should be collected in a separate, clearly labeled, and sealed hazardous waste container.[5]

  • Contaminated PPE: Used gloves, aprons, and other contaminated disposable PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Small Spill (manageable by lab personnel): 1. Evacuate non-essential personnel from the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. 4. Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste. Large Spill: 1. Evacuate the entire laboratory and alert others in the vicinity. 2. If the substance is flammable, turn off all ignition sources if it is safe to do so. 3. Close the laboratory doors and prevent re-entry. 4. Immediately contact your institution's emergency response team and EHS department.[5][7][8]

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_emergency Emergency Response cluster_conclusion Conclusion Phase start Start: Plan Experiment with this compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_risk Perform Risk Assessment review_sds->assess_risk check_ppe Verify Availability and Integrity of PPE assess_risk->check_ppe check_eng_controls Confirm Fume Hood and Eyewash/Shower Functionality check_ppe->check_eng_controls don_ppe Don Appropriate PPE check_eng_controls->don_ppe handle_chemical Handle Chemical in Fume Hood spill_check Spill Occurs? handle_chemical->spill_check doff_ppe Doff PPE Correctly handle_chemical->doff_ppe Experiment Complete spill_check->handle_chemical No spill_procedure Follow Spill Procedure spill_check->spill_procedure Yes spill_procedure->handle_chemical Spill Controlled dispose_waste Segregate and Dispose of Hazardous Waste doff_ppe->dispose_waste clean_area Decontaminate Work Area dispose_waste->clean_area

Caption: Logical workflow for the safe handling of this compound.

References

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